Palmatine is a natural isoquinoline alkaloid belonging to the protoberberine class [1] [2] [3]. While often referred to in research by its base name, Palmatine iodide is a common salt form used in experimental settings due to its stability and solubility.
Extensive in vitro and in vivo studies have revealed palmatine's broad-spectrum biological activities. The table below summarizes key quantitative findings from recent research.
| Therapeutic Area | Observed Effect (Model) | Key Metrics / IC₅₀ / Effective Dose | Proposed Mechanism of Action |
|---|---|---|---|
| Oncology | Cytotoxicity & chemosensitization [1] | IC₅₀: ~5.13-5.81 µg/mL (ER+/HER2- breast cancer cells). Synergy with Doxorubicin [1]. | Induction of apoptosis (Annexin V/PI staining); anti-proliferation (BrdU assay) [1]. |
| Neurodegeneration (Alzheimer's) | Cognitive improvement & neuroprotection [6] [7] [8] | 20-40 mg/kg (Aβ25-35-induced AD rat model) [7] [8]. | Activates Nrf2/HO-1 pathway; inhibits AChE & BuChE; modulates gut microbiota; reduces TNF-α, IL-1β, IL-6 [6] [2] [7]. |
| Metabolic Syndrome | Anti-hyperlipidemic & anti-obesity [4] | 23-70 mg/kg/day (HFD hamster model); 25-100 mg/kg/day (KK-Ay mice) [4]. | Upregulates LDLR & CYP7A1; downregulates HMGCR; increases UCP-2; inhibits PPAR-γ & C/EBP-α [4]. |
| Cardiovascular Disease | Cardioprotection [9] | 20-100 mg/kg (AMI mouse model) [9]. | Activates pAMPK/Nrf2 pathway; reduces TNF-α, IL-1β; modulates Bcl-2/Bax ratio [9]. |
| Hepatic Fibrosis | Anti-fibrotic (Derivatives) [10] | IC₅₀: 3.98 µM (Compound 6c against COL1A1 in LX-2 cells) [10]. | Inhibits TGF-β1/Smads and JAK1/STAT3 signaling pathways [10]. |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for critical experiments cited above.
1. Protocol for Anti-Cancer Cytotoxicity and Synergy Studies [1]
2. Protocol for Assessing Neuroprotection in an AD Model [7] [8]
Palmatine exerts its effects through multi-target modulation of several core cellular signaling pathways. The following diagram synthesizes its primary mechanisms of action, particularly relevant to neurodegenerative and metabolic diseases.
Palmatine's multi-target mechanisms involve key pathways like Nrf2/HO-1 for antioxidant defense and AMPK for metabolic regulation.
A comprehensive drug profile requires understanding its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
6c showed significantly improved anti-fibrotic activity [10].
It is important to clarify a key distinction for your research:
The following data on botanical sources and experimental protocols pertains to the natural palmatine alkaloid.
Palmatine is distributed across several plant families. The table below summarizes key plant sources and the plant parts where palmatine is typically found.
| Plant Source | Botanical Family | Reported Plant Part | Key Findings/Notes |
|---|---|---|---|
| Berberis cretica (Creetan Barberry) [1] | Berberidaceae | Roots | Successfully isolated from methanolic root extract; source for bioactivity studies. |
| Coptis chinensis (Chinese Goldthread) [3] [4] | Ranunculaceae | Rhizome (Rootstalk) | A major component of the protoberberine extract from this plant. |
| Phellodendron amurense (Amur Cork Tree) [3] | Rutaceae | Not Specified | A noted botanical source of palmatine. |
| Tinospora cordifolia (Heart-leaved Moonseed) [3] | Menispermaceae | Not Specified | Studied for its alkaloid content, including palmatine. |
| Corydalis yanhusuo [3] | Papaveraceae | Not Specified | A plant source from which palmatine has been extracted. |
| Enantia chlorantha [3] | Annonaceae | Not Specified | Reported as the major component of the protoberberine extract. |
The following workflow and detailed methodology describe the isolation of palmatine from the roots of Berberis cretica, as presented in one research paper [1].
Diagram of the experimental workflow for isolating palmatine from Berberis cretica roots.
Detailed Methodology [1]:
Palmatine exhibits a broad spectrum of pharmacological activities, which are of significant interest in drug discovery [3] [2].
| Pharmacological Activity | Reported Findings and Potential Mechanisms |
|---|---|
| Anticancer Activity | Demonstrates broad in vitro growth inhibitory effects on various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), and lung (Lewis). Mechanisms include induction of apoptosis and DNA damage [3] [1]. |
| Neuroprotective Activity | Studied for potential in treating Alzheimer's disease via inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Also shows antidepressant effects in animal models [3]. |
| Antimicrobial & Antiviral | Shows inhibitory effects on Gram-positive bacteria and weak in vitro activity against flaviviruses [3]. Specific activity against Helicobacter pylori has been noted [4]. |
| Anti-inflammatory & GI Health | Can decrease production of pro-inflammatory factors. Shows promise in improving colitis in animal models and has a protective effect on gastric ulcers [3] [4]. |
| Metabolic Regulation | Exhibits hypoglycemic effects by inducing insulin release and insulin-mimicking activity. Also shown to reduce serum total cholesterol and triglycerides in vivo [3]. |
For a comprehensive technical guide, you may find these steps helpful:
Palmatine is a protoberberine alkaloid naturally occurring in several medicinal plants including Coptis chinensis, Phellodendron amurense, and Tinospora cordifolia. While this guide focuses specifically on the iodide salt form, it is important to note that most commercial and research references typically involve palmatine chloride or hydroxide forms. The fundamental alkaloid structure consists of an isoquinoline backbone with four methoxy substitutions at positions 2, 3, 9, and 10, which contributes to its physicochemical properties and biological activity. The compound exhibits a quinolizinium structure with a permanent positive charge on the nitrogen atom, making it inherently hydrophilic yet possessing some lipophilic character due to its aromatic ring system and methoxy substituents.
The molecular formula for the palmatine cation is C₂₁H₂₁NO₄⁺, with a molecular weight of 351.401 g·mol⁻¹ for the base ion [1]. For the hydroxide form, the molecular weight is 369.41102 g·mol⁻¹ [2]. Although specific data for palmatine iodide is limited in the available literature, understanding the properties of related salts provides valuable insights for researchers working with the iodide derivative in pharmaceutical applications.
Table 1: Solubility Profile of Palmatine Hydroxide in Various Solvents
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Temperature Conditions |
|---|---|---|---|
| DMSO | 15.62 | 42.28 | Room temperature |
| Water | Limited solubility | Not specified | Room temperature |
The solubility characteristics of palmatine salts are crucial for formulation development. Based on available data for palmatine hydroxide, the compound demonstrates moderate solubility in DMSO (~15.62 mg/mL or 42.28 mM), suggesting its utility as a suitable solvent for stock solution preparation [2]. However, the compound exhibits limited aqueous solubility, presenting challenges for biological testing and therapeutic applications. This limited solubility profile is likely attributed to the planar polycyclic structure and the positive charge distribution across the quinolizinium system, which affects its solvation in polar solvents.
Table 2: Formulation Strategies for Palmatine Salts in Preclinical Studies
| Formulation Type | Composition (Ratio) | Administration Route | Notes |
|---|---|---|---|
| Injection Formulation 1 | DMSO:Tween 80:Saline = 10:5:85 | IP/IV/IM/SC | Good solubility, suitable for various injection routes |
| Injection Formulation 2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 | IP/IV/IM/SC | Enhanced solubility with PEG300 |
| Injection Formulation 3 | DMSO:Corn oil = 10:90 | Oral or injection | Lipophilic formulation |
| Injection Formulation 4 | DMSO:20% SBE-β-CD in saline = 10:90 | Injection | Cyclodextrin-based solubility enhancement |
| Injection Formulation 5 | 2-Hydroxypropyl-β-cyclodextrin:Saline = 50:50 | Injection | Aqueous-based cyclodextrin formulation |
The solubility characteristics of this compound are influenced by several structural factors. The permanent positive charge on the quaternary nitrogen creates strong electrostatic interactions that can enhance solubility in polar solvents but may limit dissolution in non-polar environments. The tetramethoxy substitution pattern contributes to both electron-donating effects and molecular bulk, influencing crystal packing efficiency and dissolution thermodynamics. The planar conformation of the isoquinoline backbone facilitates π-π stacking interactions that can negatively impact solubility, while the methoxy groups provide some steric hindrance that may partially counteract this effect. These structural attributes collectively determine the solvation behavior and formulation requirements for this compound in research applications.
Various formulation approaches have been developed to address the solubility limitations of palmatine compounds. Cyclodextrin complexation represents one of the most effective strategies, with 20% SBE-β-CD in saline demonstrating particular utility for creating stable aqueous solutions [2]. The protocol for this formulation involves dissolving 2g of SBE-β-CD in 10mL saline to create a clear solution, which is then combined with DMSO stock solutions at a 9:1 ratio (900μL cyclodextrin solution to 100μL DMSO stock). This approach leverages the host-guest complexation capability of cyclodextrins, where the hydrophobic cavity accommodates the aromatic portions of palmatine while the hydrophilic exterior maintains solubility in aqueous environments.
Microemulsion technology provides another valuable approach, with multiple formulations documented for preclinical studies. A particularly effective emulsion consists of DMSO:PEG300:Tween 80:Saline at 10:40:5:45 ratio [2]. The preparation method involves sequential addition: 100μL DMSO stock solution is combined with 400μL PEG300, followed by 50μL Tween 80, and finally 450μL saline, with thorough mixing at each stage. This combination of hydrophilic-lipophilic balance (HLB) optimizes solvation for different molecular regions of palmatine, with PEG300 providing hydrogen bonding capacity, Tween 80 acting as a surfactant to reduce interfacial tension, and saline maintaining physiological compatibility.
For in vitro cellular assays, palmatine stock solutions are typically prepared in anhydrous DMSO at concentrations of 25-50 mg/mL [2]. These stocks must be protected from light and moisture, with recommended storage at -20°C for long-term stability. When preparing working solutions for cell-based assays, it is critical to maintain final DMSO concentrations below 0.1% to avoid cellular toxicity. For animal administration, the injection formulations described in Table 2 should be prepared fresh and used promptly to ensure stability and reproducibility. The transition from DMSO stock solutions to biologically compatible formulations requires careful consideration of dilution factors, solvent mixing order, and solution stability to prevent precipitation during formulation.
Table 3: Experimentally Determined Biological Activities of Palmatine
| Activity Type | Experimental Model | Concentration/Dose | Key Results |
|---|---|---|---|
| Anticancer | HCT-116 colon cancer cells | 88-704 μM; 24-72 hours | Dose-dependent decrease in cell viability; G2/M phase arrest |
| Antiviral | West Nile Virus protease inhibition | IC50 = 96 μM | Noncompetitive inhibition mechanism |
| Anti-inflammatory | DSS-induced colitis mouse model | 50-100 mg/kg; oral; 7 days | Reduced inflammatory cell infiltration; improved colitis |
| Neuroprotective | Memory impairment models | 0-1 mg/kg; i.p.; 10 days | Memory-improving effects demonstrated |
Palmatine exhibits a broad pharmacological profile encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective activities [2] [1]. The compound functions as an irreversible IDO-1 inhibitor with IC50 values of 3 μM and 157 μM for HEK 293-hIDO-1 and rhIDO-1, respectively [2]. This enzymatic inhibition potential, combined with its activity against viral proteases, positions palmatine as a promising scaffold for drug development against multiple therapeutic targets. The dose-dependent responses observed across various experimental models highlight the importance of achieving adequate soluble concentrations for efficacy assessment.
In cancer models, palmatine demonstrates significant growth inhibitory effects on multiple human cancer cell lines, including HCT-116, SW480, HT-29, HepG2, and MCF-7 [2] [1]. The mechanism involves induction of apoptosis through mitochondrial-related pathways, decreased AURKA protein levels, cell cycle arrest at G2/M phase, and modulation of apoptotic markers including P53/P73, Caspase-3, and Caspase-9 [2]. These multi-faceted anticancer effects necessitate careful consideration of solubility and bioavailability in experimental design to ensure accurate assessment of potency and mechanism.
Workflow for comprehensive solubility assessment of this compound in pharmaceutical development.
Systematic approach for preparing this compound formulations with optimized solubility characteristics.
The solubility profiling of this compound reveals several important considerations for pharmaceutical development. The limited aqueous solubility of this compound necessitates specialized formulation approaches to enable reliable biological testing and potential therapeutic applications. The comprehensive data presented in this guide provides researchers with validated protocols for overcoming these challenges while maintaining biological relevance. Understanding the structure-solubility relationships of palmatine derivatives informs both immediate experimental design and long-term drug development strategies.
Future research directions should include more extensive characterization of the iodide salt specifically, development of advanced delivery systems such as nanoparticle formulations and lipid-based carriers, and investigation of prodrug approaches to enhance aqueous solubility. Additionally, comprehensive toxicological profiling is essential, as existing research indicates that palmatine has complex effects on liver metabolism and demonstrates significant DNA toxicity at higher concentrations [1]. These advancements will help realize the full therapeutic potential of this compound while addressing its inherent physicochemical challenges.
Palmatine is a quaternary protoberberine isoquinoline alkaloid found in several traditional medicinal plants like Coptis chinensis and Phellodendron amurense [1] [2] [3].
The table below outlines its core biological activities.
| Pharmacological Activity | Reported Targets / Mechanisms | Experimental Models (Examples) |
|---|---|---|
| Anticancer [1] [3] [5] | Induces apoptosis (↑Bax, ↑caspase-3/9, ↓Bcl-2); causes G2/M cell cycle arrest; inhibits AURKA protein; inhibits NF-κB / rpS6 signaling [1] [4] [5] | Human cancer cell lines (HCT-116, SW480, HT-29, MCF-7, CHOK-1, prostate cancer cells); HCT-116 mouse xenografts [3] [4] [5] |
| Anti-inflammatory [1] [2] [6] | Inhibits NF-κB & NLRP3 inflammasome activation; decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1] [2] | DSS-induced colitis mouse model; LPS-induced inflammation in goat endometrial epithelial cells; acetic acid-induced gastric ulcers in rats [1] [2] |
| Antioxidant [2] [6] | Activates Nrf2/HO-1 signaling pathway; increases SOD; decreases MDA [2] [6] | Acute myocardial infarction (AMI) mouse model; D-galactosamine/lipopolysaccharide-induced liver failure in mice [4] [6] |
| Neuroprotective [1] [3] | Inhibits AChE, BChE, and neuraminidase-1; exhibits antidepressant effects by regulating MAO-A activity and corticosterone levels [1] [3] | In vitro enzyme assays; mouse models of chronic unpredictable mild stress [1] [3] |
| Metabolic Regulation [1] [3] | Induces insulin release; inhibits lens aldose reductase, sucrase, and maltase; reduces serum cholesterol & triglycerides [1] [3] | In vitro assays; hypercholesterolemia hamster models [1] |
| Antimicrobial [1] [3] | Inhibits Gram-positive bacteria; anti-Helicobacter pylori activity; weak anti-flavivirus activity [1] [3] | In vitro bactericidal and viral inhibition assays [1] [3] |
The following tables summarize key quantitative data from in vitro and in vivo studies, which are crucial for dose and activity assessment.
Table 2: In Vitro Anticancer and Cytotoxicity Data
| Cell Line | Assay Type | Tested Concentrations | Incubation Time | Key Results / IC₅₀ | Source |
|---|---|---|---|---|---|
| HCT-116, SW480 (Colon Cancer) | Cell Proliferation | 88, 176, 352, 704 µM | 24, 48, 72 h | Decreased cell viability dose-dependently; induced G2/M phase arrest and apoptosis [4]. | [4] |
| HT-29 (Colon Cancer) | Cell Proliferation | 141, 282, 564, 1128 µM | 24, 48, 72 h | Decreased cell viability dose-dependently [4]. | [4] |
| HEK 293-hIDO-1 | Enzyme Inhibition (IDO-1) | N/A | N/A | IC₅₀ = 3 µM [4]. | [4] |
| Prostate Cancer Cells | Growth Inhibition & Invasion | N/A | N/A | Selective growth inhibition of cancer cells; decreased rpS6 phosphorylation and NF-κB activation [5]. | [5] |
Table 3: In Vivo Efficacy and Protocol Data
| Disease Model | Subject | Administration | Dosage | Treatment Duration | Key Outcomes | Source |
|---|---|---|---|---|---|---|
| Acute Myocardial Infarction (AMI) | Male C57 mice | Intragastric | 20 mg/kg (LD), 100 mg/kg (HD) | 30 days | ↑LVEF; ↓cardiac fibrosis; ↓TNF-α & IL-1β; ↑SOD; activated pAMPK/Nrf2 pathway [6]. | [6] |
| DSS-induced Colitis | BALB/c mice | Oral gavage | 50 mg/kg, 100 mg/kg | Daily for 7 days | Improved colitis, prevented inflammatory cell infiltration, regulated tight junction proteins [4]. | [4] |
| HCT-116 Xenograft | Mice (strain unspecified) | Oral | 33.75, 67.5, 135 mg/kg | Once daily for 26 days | Inhibited tumor growth in a dose-dependent manner [4]. | [4] |
| Fulminant Liver Failure | Male ICR mice | Intraperitoneal injection | 25, 50, 100, 200 mg/kg | Single dose | Reduced liver injury [4]. | [4] |
Palmatine exerts its effects through multi-target mechanisms, primarily involving key signaling pathways related to inflammation, oxidation, and cellular metabolism.
Overview of palmatine's multi-target mechanisms on key cellular pathways.
A comprehensive foundational guide must address palmatine's toxicity and absorption profile.
Toxicity Profile: Studies indicate palmatine can have DNA toxicity and cause DNA strand breakage [1]. It exhibits concentration-dependent cytotoxicity to various cells, including cardiomyocytes and HepG2 cells, potentially causing arrhythmia and apoptosis [1]. However, some 9-O-substituted derivatives show reduced toxicity, suggesting a path for improving its safety profile [3].
Pharmacokinetics (PK): A major challenge is its low oral bioavailability, attributed to poor absorption and it being a P-glycoprotein substrate [1] [2]. It binds strongly to serum proteins like bovine serum albumin (BSA) and hemoglobin, which can alter its distribution and activity [1]. After administration, it is widely distributed in tissues like the liver, kidney, and lung, but has a slow elimination rate [1]. The primary metabolites, such as 8-oxypalmatine, may possess significant biological activity themselves [2].
To translate foundational research into clinical applications, several strategies are being explored:
Palmatine is a protoberberine-type isoquinoline alkaloid with demonstrated pharmacological potential including antioxidant, antidiabetic, antimicrobial, and anti-inflammatory activities. This bioactive compound possesses a quaternary ammonium structure characterized by a tetracyclic ring system with methoxy substitutions at positions C2, C3, C9, and C10, and a methylenedioxy group at C9 and C10, distinguishing it from the related compound berberine which has a methylenedioxy moiety at positions C2 and C3. The structural similarity to berberine, coupled with its diverse biological activities, makes palmatine an attractive target for pharmaceutical development and natural product research. [1]
The isolation of palmatine from natural sources presents significant challenges due to the complex chemical matrices in which it exists, typically alongside structurally similar alkaloids such as berberine, jatrorrhizine, and other protoberberine analogs. These compounds exhibit similar chemical properties and polarity profiles, necessitating highly selective separation techniques. Column chromatography remains the foundational method for palmatine isolation at preparative scales, though it often requires optimization to achieve satisfactory purity and recovery rates. This protocol details an optimized approach for palmatine isolation, purification, and characterization, with particular emphasis on column chromatographic separation followed by HPLC analysis and structural elucidation. [1] [2]
The initial stage of palmatine isolation involves careful preparation of plant material and exhaustive extraction to liberate the target alkaloid from the cellular matrix:
Plant Material Selection and Authentication: Select mature stems of Fibraurea tinctoria Lour. (or other palmatine-containing species such as Coptis chinensis or Phellodendron amurense). Proper taxonomic identification by a qualified botanist is essential, with voucher specimens deposited in a herbarium for future reference. The plant material should be air-dried in the shade to prevent thermal degradation of alkaloids, then pulverized using a mechanical grinder to pass through a 40-mesh sieve (approximately 425 μm particle size) to maximize surface area for extraction. [1]
Maceration Extraction Process: Subject the powdered plant material (1.0 kg) to exhaustive maceration with methanol (4 × 4 L, 24 hours each) at room temperature with occasional agitation. Methanol is preferred as it effectively extracts quaternary alkaloids like palmatine while minimizing co-extraction of highly lipophilic compounds. After each extraction period, filter the mixture through Buchner funnel with Whatman No. 1 filter paper, and combine the filtrates. Concentrate the combined methanolic extracts under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanol extract (approximately 22.3 g from 1 kg plant material). Store the concentrated extract in an amber glass container at 4°C until further fractionation to prevent photodegradation and thermal decomposition. [1]
The crude methanol extract undergoes fractionation to reduce complexity before column chromatographic separation:
Solvent-Solvent Partitioning: Dissolve the concentrated methanol extract (22.3 g) in a minimal volume of acidified water (pH 3-4 using dilute HCl) and transfer to a separatory funnel. Perform sequential liquid-liquid partitioning first with n-hexane (3 × 200 mL) to remove non-polar constituents (lipids, chlorophyll, waxes), followed by ethyl acetate (3 × 200 mL) to extract moderately polar compounds. The aqueous phase, containing the polar alkaloids including palmatine (typically in its ionized form), is then basified to pH 9-10 with ammonium hydroxide to precipitate the alkaloids. Alternatively, the basified aqueous phase can be further extracted with n-butanol (3 × 200 mL) to concentrate the alkaloid fraction. [1]
Fractionation by Open-Column Chromatography: The alkaloid-rich fraction is subjected to preliminary fractionation using a silica gel column (mesh size 0.063-0.200 mm) packed as a slurry in the initial mobile phase. Employ a stepwise gradient elution with solvents of increasing polarity: begin with n-hexane (100%) to elute residual non-polar compounds, then transition to mixtures of n-hexane-ethyl acetate (50:50), followed by ethyl acetate (100%), and finally methanol (100%) to elute palmatine-containing fractions. Thin-layer chromatography (TLC) on silica gel F254 plates with an appropriate mobile system (e.g., chloroform:methanol:ammonia, 80:20:2) should be used to monitor fractions, with palmatine detected as a yellow fluorescent spot under UV light (254 nm) or after spraying with Dragendorff's reagent. Combine fractions showing positive for palmatine and evaporate to dryness for further purification. [1]
Table 1: Solvent System for Preliminary Fractionation of Palmatine from Crude Extract
| Step | Solvent System | Ratio (v/v) | Target Compounds Eluted |
|---|---|---|---|
| 1 | n-Hexane | 100% | Lipids, waxes, chlorophyll |
| 2 | n-Hexane:Ethyl Acetate | 50:50 | Medium polarity compounds |
| 3 | Ethyl Acetate | 100% | Polar compounds |
| 4 | Methanol | 100% | Alkaloids including palmatine |
The successful isolation of palmatine requires careful optimization of both stationary and mobile phases to achieve optimal resolution from structurally similar compounds:
Stationary Phase Selection: Silica gel 60 (0.063-0.200 mm or 0.200-0.500 mm particle size) is the recommended adsorbent for normal-phase separation of palmatine. The medium particle size provides a balance between resolution efficiency and flow rates. For preparative separation, pack the stationary phase using the wet slurry method to ensure uniform packing and minimize channel formation. The column dimensions should be proportional to the sample load, typically using a 5:1 to 10:1 ratio of stationary phase to sample mass. For 2-3 grams of crude alkaloid fraction, a column with dimensions of 60 cm length × 5 cm internal diameter is appropriate. Ensure the column is equipped with a porous disc or glass wool plug at the bottom to support the stationary phase, and maintain a paper disc on top to prevent disturbance during sample application and solvent elution. [3] [1]
Mobile Phase Optimization: Successful separation of palmatine from related alkaloids requires a carefully optimized solvent system. A binary gradient system combining chloroform and methanol has demonstrated efficacy, starting with 100% chloroform and gradually increasing methanol content to 10-20% based on TLC monitoring. The addition of small amounts of ammonia (0.5-2%) can significantly improve peak shape and resolution by suppressing the silanol effects of silica gel, which can cause tailing of basic compounds like palmatine. Alternatively, a methanol-chloroform-ammonia system in the ratio of 80:20:2 can be effective for isocratic elution once the optimal polarity has been determined. The mobile phase should be degassed prior to use to prevent bubble formation in the column, and the entire chromatographic process should be conducted at room temperature with controlled flow rates of 3-5 mL/min to ensure optimal mass transfer between stationary and mobile phases. [3] [1]
The following step-by-step protocol ensures reproducible isolation of palmatine using column chromatography:
Column Preparation: Calculate the required amount of silica gel based on column dimensions (approximately 120-150 g for a 60 cm × 5 cm column). Prepare a homogeneous slurry by mixing silica gel with the initial mobile phase (e.g., chloroform) in a 2:1 ratio (solvent:silica). Pour the slurry into the vertically positioned column in a single, continuous operation while gently tapping the column walls to release trapped air bubbles. Allow the silica to settle under gravity, then apply gentle pressure (5-10 psi) if available to achieve uniform packing. Once settled, ensure there's a layer of solvent above the silica bed, and never allow the column to run dry during the packing process or subsequent separation. [3]
Sample Application and Elution: Dissolve the palmatine-rich fraction (2-3 g) in a minimal volume of methanol (10-15 mL), then adsorb onto a small amount of silica gel (3-5 g) by thorough mixing and solvent evaporation under reduced pressure. This dry loading technique prevents band broadening during application. Carefully transfer the sample-adsorbed silica to the top of the prepared column, ensuring an even surface. Initiate elution with the optimized mobile phase system, beginning with lower polarity solvents and gradually increasing polarity based on TLC monitoring. Collect fractions of 100-200 mL each in automatic fraction collectors or manually, maintaining a consistent flow rate of 3-5 mL/min throughout the process. [3] [1]
Fraction Monitoring and Combination: Analyze collected fractions regularly by TLC using silica gel F254 plates and a mobile phase such as chloroform:methanol:ammonia (80:20:2). Visualize palmatine under UV light (254 nm and 365 nm) where it appears as a yellow fluorescent spot, and confirm with specific spray reagents like Dragendorff's reagent (orange spot) or potassium iodoplatinate (blue-purple spot). Combine fractions showing a single major spot corresponding to palmatine standard on TLC, and evaporate to dryness under reduced pressure at 40°C. The typical yield of palmatine from Fibraurea tinctoria Lour. stems is approximately 0.1-0.3% w/w of dried plant material. [1]
Table 2: Troubleshooting Guide for Common Issues in Palmatine Isolation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor separation from berberine | Inadequate mobile phase selectivity | Optimize methanol:chloroform ratio; add 0.5-2% ammonia |
| Tailing peaks | Active silanol groups on silica | Add amine modifiers to mobile phase; use deactivated silica |
| Slow flow rate | Too fine silica particle size; over-packing | Use appropriate particle size (0.063-0.200 mm); avoid excessive compression |
| Low recovery | Strong adsorption to stationary phase | Increase methanol content; use acidified methanol for final elution |
High-performance liquid chromatography provides a precise method for quantifying palmatine content and assessing the purity of isolated fractions:
Optimal Chromatographic Conditions: For reverse-phase HPLC analysis of palmatine, employ a C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30-35°C. The mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid) in a gradient or isocratic mode provides excellent separation. A typical isocratic system might use acetonitrile:water:trifluoroacetic acid (30:70:0.1, v/v/v) at a flow rate of 1.0 mL/min with detection at 225-345 nm based on the maximum UV absorption of palmatine. The injection volume should be 10-20 μL, with a total run time of 15-20 minutes per sample. Prior to analysis, all samples and standards should be filtered through 0.45 μm membrane filters to prevent column contamination. [1]
Method Validation Parameters: According to ICH guidelines, validate the HPLC method for specificity, linearity, accuracy, precision, and sensitivity. Establish a calibration curve using palmatine standard solutions in the concentration range of 2-100 μg/mL, which should demonstrate excellent linearity with correlation coefficient (R²) > 0.999. The limit of detection (LOD) and limit of quantitation (LOQ) for palmatine are typically in the range of 22-27 ng/mL and 70-90 ng/mL, respectively. Determine precision by analyzing replicate injections (n=6) of a standard solution, which should yield %RSD < 2% for retention time and peak area. Assess accuracy through recovery studies by spiking pre-analyzed samples with known amounts of palmatine standard (80%, 100%, 120% of target concentration), with acceptable recovery rates of 98-102%. [4] [1]
The validated HPLC method enables accurate quantification of palmatine in various samples:
Sample Preparation for HPLC: Accurately weigh approximately 10 mg of the isolated palmatine fraction and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with HPLC-grade methanol to obtain a stock solution of 1 mg/mL. Further dilute appropriately with the mobile phase to obtain a working solution in the linear range of the calibration curve (typically 10-20 μg/mL). For crude extracts or fraction samples, prepare solutions at 1 mg/mL concentration and filter through a 0.45 μm syringe filter before injection. Ensure that the sample concentration falls within the established linear range of the method for accurate quantification. [1]
Calculation of Palmatine Content: Inject the prepared sample solutions into the HPLC system following the established chromatographic conditions. Calculate the palmatine content in the samples by comparing the peak areas with those of the standard calibration curve using the formula: Palmatine content (%) = (C × D × V × 100) / W, where C is the concentration from calibration curve (μg/mL), D is the dilution factor, V is the volume of stock solution (mL), and W is the weight of sample (μg). The purity of the isolated palmatine should be >95% as determined by peak area normalization for further pharmacological studies. The typical retention time of palmatine under these conditions is approximately 8-12 minutes, but this should be confirmed using an authentic standard. [1]
Table 3: HPLC Method Validation Parameters for Palmatine Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 2-100 μg/mL | R² > 0.999 |
| Retention time (RSD%) | < 1% | ≤ 2% |
| Peak area (RSD%) | < 2% | ≤ 2% |
| LOD | 22-27 ng/mL | - |
| LOQ | 70-90 ng/mL | - |
| Recovery (%) | 98-102% | 95-105% |
Comprehensive structural elucidation of isolated palmatine requires multiple spectroscopic approaches to confirm identity and purity:
UV-Visible and FT-IR Spectroscopy: Record the UV-Vis spectrum of the isolated palmatine in methanol, which typically shows characteristic absorption maxima at 225-230 nm, 265-270 nm, and 345-350 nm, corresponding to the π→π* transitions of the conjugated isoquinoline system. For FT-IR analysis (using KBr pellet method), palmatine exhibits distinctive absorption bands at 3350-3400 cm⁻¹ (O-H stretching), 2840-2940 cm⁻¹ (C-H stretching of methoxy groups), 1610-1630 cm⁻¹ (aromatic C=C stretching), 1510-1520 cm⁻¹ (C=N stretching), 1250-1270 cm⁻¹ (C-O-C stretching of methylenedioxy group), and 1020-1040 cm⁻¹ (C-O stretching). These spectral features provide preliminary confirmation of the protoberberine alkaloid skeleton and characteristic functional groups. [1]
Mass Spectrometric and NMR Analysis: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode typically shows the molecular ion peak [M]⁺ for palmatine at m/z 352.1543 (calculated for C₂₁H₂₂NO₄⁺), providing confirmation of the molecular formula. For definitive structural confirmation, conduct comprehensive NMR analysis including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC. The ¹H-NMR spectrum (500 MHz, CDCl₃ or DMSO-d₆) of palmatine shows characteristic signals: δ 3.17 (4H, t, H-5 and H-6), δ 4.10 (3H, s, OCH₃), δ 4.15 (3H, s, OCH₃), δ 4.95 (4H, t, H-8 and H-13), δ 6.10 (2H, s, O-CH₂-O), δ 6.70 (1H, s, H-4), δ 7.55 (1H, s, H-1), δ 8.50 (1H, s, H-11), and δ 9.90 (1H, s, H-8). The ¹³C-NMR spectrum should display 21 distinct carbon signals consistent with the palmatine structure. Compare all spectral data with literature values to confirm identity. [1]
The following diagram illustrates the complete experimental workflow for palmatine isolation and characterization from plant material:
This comprehensive protocol provides a detailed methodology for the efficient isolation and characterization of palmatine from natural sources using column chromatography as the principal purification technique. The integration of silica gel column chromatography with modern analytical techniques such as HPLC and spectroscopic methods ensures the production of high-purity palmatine suitable for pharmacological evaluations and structure-activity relationship studies. The quality control measures implemented throughout the process, including TLC monitoring and HPLC validation, guarantee the reproducibility and reliability of the isolation procedure. [1]
The isolation approach described here has significant applications in drug discovery programs focused on natural products, particularly in the development of antioxidant and antidiabetic agents where palmatine has demonstrated promising activity. Furthermore, the methodology can be adapted to industrial-scale production of palmatine for pharmaceutical formulations, with appropriate scaling of column dimensions and solvent systems. As research continues to uncover new therapeutic applications for palmatine, this protocol provides a solid foundation for the reliable production of this valuable alkaloid for further biological evaluation and clinical studies. [1]
Palmatine is a natural protoberberine-type isoquinoline alkaloid found in various plant families including Berberidaceae, Menispermaceae, and Papaveraceae. This quaternary ammonium compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making it a compound of significant interest in drug discovery and natural product research [1]. The structural similarity between palmatine and the well-known alkaloid berberine, with slight differences in the substitution on the isoquinoline moiety, results in distinct physicochemical properties that require specialized analytical approaches for accurate characterization and quantification [1]. The growing interest in palmatine as a potential therapeutic agent, particularly in oncology research where it has demonstrated synergistic effects with conventional chemotherapeutic agents like doxorubicin, has heightened the need for robust analytical methods for its analysis in complex matrices [1].
High-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-ESI-QTOF-MS/MS) has emerged as a powerful analytical platform for the comprehensive analysis of natural products like palmatine due to its high resolution, accurate mass measurement capabilities, and tandem mass spectrometry structural elucidation features [2] [3]. This technique enables researchers to obtain precise molecular formula information through accurate mass measurements of molecular ions and fragment ions, while simultaneously providing structural information through MS/MS fragmentation patterns. The application of HPLC-ESI-QTOF-MS/MS has been successfully demonstrated in the analysis of various alkaloids in complex plant matrices, including the characterization of 36 metabolites in Tinospora cordifolia and the identification of 312 compounds in different Taxus media tissues [3] [4].
The analysis of palmatine iodide requires a sophisticated HPLC-ESI-QTOF-MS/MS system configured to optimally detect and characterize this alkaloid. The instrumentation should consist of an HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and diode array detector (DAD) coupled to a QTOF mass spectrometer equipped with an electrospray ionization (ESI) source. For chromatographic separation, a reverse-phase C18 column (e.g., 150 × 4.6 mm, 5 μm particle size) has been successfully employed for alkaloid separations, maintained at 30°C to ensure retention time stability [1] [5]. The mobile phase typically consists of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program optimized as follows: 5% B (0-5 min), increasing to 95% B (5-30 min) at a flow rate of 0.6 mL/min [5].
The ESI-QTOF-MS parameters must be carefully optimized for palmatine detection. Analysis is preferably performed in positive ionization mode due to the quaternary ammonium nature of palmatine. Key source parameters include: drying gas temperature of 350°C, drying gas flow of 10 L/min, nebulizer pressure of 35 psig, sheath gas temperature of 375°C, sheath gas flow of 11 L/min, and capillary voltage of 4.5 kV [6]. For MS/MS experiments, the instrument should be operated with a fragmentor voltage of 130 V and collision energies ranging from 20-40 eV to induce optimal fragmentation without completely destroying the molecular ion [1]. Data acquisition is typically performed over a mass range of 100-1700 m/z with both MS and MS/MS modes to obtain comprehensive spectral information [6].
Table 1: Sample Extraction Methods for Palmatine from Different Matrices
| Matrix Type | Extraction Method | Solvent System | Extraction Conditions | Reference |
|---|---|---|---|---|
| Plant Material (Roots) | Medium Pressure Liquid Chromatography | Methanol:Water (50:50, v/v) | Column chromatography with Sephadex LH-20 resin | [1] |
| Plant Material (Stems) | Solid-Liquid Extraction | 80% Ethanol | Sonication or reflux extraction | [3] |
| Aerial Plant Parts | Sequential Extraction | 80% Aqueous Methanol | Sonication for 8 hours, followed by partitioning with hexane, EtOAc, and BuOH | [5] |
| Biological Fluids | Protein Precipitation | Methanol or Acetonitrile (1:2-1:4 sample:solvent ratio) | Vortex mixing followed by centrifugation | Not specified in results |
The selection of extraction methodology depends on the matrix complexity and the required purity of palmatine. For isolation of high-purity palmatine from plant materials like Berberis cretica roots, traditional chromatographic techniques including medium pressure liquid chromatography on silica gel NP and Sephadex LH-20 resin with polar solvent systems (methanol:water, 50:50 v/v) have proven effective, providing palmatine with purity exceeding 94.5% [1]. For comprehensive metabolomic studies where palmatine is one of many analytes, sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) following initial methanolic extraction enables enrichment of palmatine in specific fractions, particularly the ethyl acetate and n-butanol fractions [5]. Following extraction, samples should be filtered through 0.22 μm membranes prior to injection to prevent column clogging and instrumental issues.
Palmatine exhibits a characteristic fragmentation pattern when analyzed by ESI-QTOF-MS/MS in positive ionization mode, providing diagnostic ions that confirm its structural identity. The protonated molecular ion [M+H]⁺ of palmatine appears at m/z 352.1543 (calculated for C₂₁H₂₂NO₄⁺), though the iodine in this compound may affect the isotopic pattern observed [1]. Under optimized collision-induced dissociation (CID) conditions with collision energy of 20 eV, the molecular ion undergoes sequential demethylation reactions, resulting in characteristic fragment ions. The primary fragmentation pathway involves the loss of methyl radicals from the four methoxy groups present on the isoquinoline moiety, generating a series of ions at m/z 337, 322, 308, and 294 [1].
The fragmentation mechanism initiates with the loss of a methyl group from the quaternary ammonium structure, forming the fragment at m/z 337 [M+H-CH₃]⁺, which subsequently loses additional methyl groups to yield the ions at m/z 322 [M+H-2CH₃]⁺, m/z 308 [M+H-3CH₃]⁺, and m/z 294 [M+H-4CH₃]⁺ [1]. Although the applied collision energy typically does not cause decomposition of the core isoquinoline ring system, the obtained high-resolution mass measurement data for both the parent ion and its characteristic fragments provide sufficient information for confident identification of palmatine in complex mixtures. This distinctive fragmentation pattern serves as a diagnostic signature that differentiates palmatine from structurally related alkaloids such as berberine, which contains a methylenedioxy moiety instead of two methoxy groups at the C2 and C3 positions.
Table 2: Characteristic MS/MS Fragments of Palmatine in Positive Ionization Mode
| m/z Value | Ion Composition | Fragment Identity | Mass Error (ppm) | Proposed Structure |
|---|---|---|---|---|
| 352.1543 | C₂₁H₂₂NO₄⁺ | [M+H]⁺ (Molecular ion) | <5 | Protonated palmatine |
| 337.1305 | C₂₀H₁₉NO₄⁺ | [M+H-CH₃]⁺ | <5 | Demethylated molecular ion |
| 322.1078 | C₁₉H₁₆NO₄⁺ | [M+H-2CH₃]⁺ | <5 | Bis-demethylated ion |
| 308.0922 | C₁₈H₁₄NO₄⁺ | [M+H-3CH₃]⁺ | <5 | Tris-demethylated ion |
| 294.0765 | C₁₇H₁₂NO₄⁺ | [M+H-4CH₃]⁺ | <5 | Tetra-demethylated ion |
The identification of palmatine in natural extracts follows a systematic workflow that leverages the high mass accuracy and MS/MS capabilities of QTOF instrumentation. The initial step involves accurate mass measurement of the molecular ion, which allows for the proposal of potential elemental formulas with mass errors typically less than 5 ppm, ensuring high confidence in molecular formula assignment [2] [1]. Subsequently, MS/MS fragmentation analysis is performed to generate structural information, with the characteristic sequential loss of methyl groups serving as a key indicator of palmatine's identity [1]. For complete structural characterization, especially of novel derivatives, isolation through preparatory chromatography followed by nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for establishing stereochemistry and confirming substitution patterns [5].
The workflow for identifying palmatine in complex mixtures can be visualized as follows:
For quantitative analysis of palmatine, method validation is essential to ensure reliability, accuracy, and reproducibility. The validation should follow ICH guidelines and include determination of several key parameters. Linearity is established by analyzing standard solutions at a minimum of five concentration levels, with correlation coefficients (R²) exceeding 0.995 indicating acceptable linearity. The limit of detection (LOD) and limit of quantification (LOQ) are determined through serial dilution of standard solutions until signal-to-noise ratios of 3:1 and 10:1 are achieved, respectively [7]. Precision is evaluated through both intra-day (repeatability) and inter-day (intermediate precision) assays, with relative standard deviation (RSD) values below 5% and 15%, respectively, considered acceptable. Accuracy is typically assessed through recovery studies by spiking known amounts of palmatine standard into sample matrices, with recovery rates of 85-115% deemed acceptable.
When transitioning from HPLC-ESI-QTOF-MS to more sensitive quantification, UPLC/ESI-QqQ(LIT)-MS/MS with Multiple Reaction Monitoring (MRM) mode offers enhanced sensitivity and selectivity for palmatine quantification [3]. This approach has been successfully applied for the simultaneous quantification of five bioactive alkaloids in plant materials, demonstrating significantly improved detection limits compared to full-scan MS methods [3]. The MRM transitions should be optimized using standard compounds, with the most abundant and specific fragments selected for quantification. For palmatine, the transition from m/z 352.2 to 337.2 (corresponding to the loss of a methyl group) typically serves as the quantifier transition, while additional transitions such as m/z 352.2 to 322.2 provide confirmation.
Robust quality control measures are essential for maintaining the integrity of quantitative palmatine analysis. The implementation of system suitability tests prior to each analytical batch ensures that the instrument performance meets predefined criteria for sensitivity, resolution, and retention time stability. During analysis, quality control samples including blanks, calibration standards, and quality control samples at low, medium, and high concentration levels should be interspersed throughout the sample sequence to monitor analytical performance [7]. The use of internal standards, preferably stable isotope-labeled analogs of palmatine (when available), corrects for variations in sample preparation and instrument response, thereby improving data quality.
For bioanalytical applications involving palmatine quantification in biological matrices, additional validation parameters including matrix effects, stability under various storage conditions, and recovery efficiency must be thoroughly investigated. The acceptance criteria for accuracy and precision in quality control samples typically follow guidelines such as ±15% deviation from the nominal concentration for accuracy and ≤15% RSD for precision. Proper documentation of all validation parameters, instrument maintenance, and calibration records ensures traceability and compliance with good laboratory practice (GLP) requirements, which is particularly important for regulatory submissions involving palmatine-based therapeutics.
HPLC-ESI-QTOF-MS/MS has been extensively employed for the comprehensive screening and characterization of palmatine in various medicinal plants. In a study on Tinospora cordifolia stems, this analytical platform enabled the identification and characterization of 36 metabolites, including alkaloids, sesquiterpenes, and phytoecdysteroids, with palmatine being one of the key alkaloids quantified [3]. The study revealed significant qualitative and quantitative variations in phytochemical composition between male and female plants, with specific alkaloids showing differential accumulation patterns [3]. Similarly, in Berberis cretica roots, HPLC-ESI-QTOF-MS/MS facilitated not only the identification of palmatine but also the confirmation of its high purity (94.5%) following chromatographic isolation, demonstrating the utility of this technique in both qualitative screening and purity assessment [1].
The application of untargeted metabolomics using HPLC-ESI-QTOF-MS/MS further expands the utility of this platform for natural product discovery. In a comprehensive study of Taxus × media tissues, this approach enabled the identification of 312 compounds, including 214 previously unreported in this species [4]. While this study focused on taxanes, flavonoids, and other compound classes, it demonstrates the powerful compound annotation capabilities of HPLC-ESI-QTOF-MS/MS that can be directly applied to palmatine-containing species. The integration of chemometric techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) further enhances data interpretation by identifying biomarkers that differentiate samples based on origin, species, or processing methods [4].
The quantitative determination of palmatine serves as an important quality marker for standardizing herbal medicines and botanical preparations. HPLC-ESI-QTOF-MS/MS methods have been developed for the simultaneous quantification of multiple alkaloids in plant materials, enabling comprehensive quality assessment of raw materials and finished products [3]. These methods allow manufacturers to ensure batch-to-batch consistency and verify label claims for palmatine content in commercial products. Furthermore, the high specificity of MS/MS detection prevents misidentification of palmatine and provides reliable quantification even in complex matrices with interfering compounds.
The application of HPLC-ESI-QTOF-MS/MS in quality control extends beyond mere quantification to include authentication and origin verification. The technique's ability to generate comprehensive metabolic profiles enables the detection of adulterants or substitutes based on their distinct chemical fingerprints. For instance, the presence or absence of specific alkaloids alongside palmatine can help verify the botanical identity of raw materials, preventing unintentional or deliberate substitution with inferior species. Additionally, the analysis of palmatine in combination with other marker compounds provides a means for geographical origin tracing, as environmental factors influence the alkaloid profiles in medicinal plants, thereby supporting efforts to ensure supply chain integrity and quality assurance in natural product industries.
Several technical challenges may arise during HPLC-ESI-QTOF-MS/MS analysis of palmatine that require careful consideration. Ion suppression effects represent a significant issue, particularly when analyzing palmatine in complex plant extracts or biological matrices. These matrix effects can reduce ionization efficiency and consequently affect method sensitivity and accuracy. To mitigate this problem, effective sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction should be implemented, and the use of appropriate internal standards is strongly recommended [7]. Carryover contamination is another common challenge, especially given the strongly basic nature of palmatine that can lead to adsorption on stainless steel surfaces or column residues. Incorporating adequate wash steps with strong solvents (e.g., methanol with 0.1% formic acid) between injections and using dedicated injection needles for high-concentration samples can minimize this issue.
The stability of palmatine in solution represents another important consideration, as degradation can lead to inaccurate quantification. Palmatine solutions should be prepared fresh regularly and stored in amber vials at low temperatures (4°C or below) to prevent light-induced and thermal degradation. For method development, the optimization of chromatographic conditions is crucial to achieve adequate separation of palmatine from structurally similar compounds, particularly other protoberberine alkaloids that may co-elute and cause interference. The addition of acid modifiers to the mobile phase (e.g., formic acid) typically improves peak shape and resolution for basic compounds like palmatine by suppressing silanol interactions on the stationary phase [6]. Method development should also consider the balance between sensitivity and resolution, as higher flow rates may improve peak capacity but potentially reduce ionization efficiency in the ESI source.
Several strategic approaches can enhance the performance of HPLC-ESI-QTOF-MS/MS methods for palmatine analysis. For improving detection sensitivity, the evaluation of different ionization source parameters including drying gas temperature and flow, nebulizer pressure, and capillary voltage is essential. The use of alternative mobile phase modifiers such as ammonium formate or ammonium acetate buffers may enhance ionization efficiency for some applications, though volatile acids like formic acid generally provide better compatibility with MS detection. For challenging separations, the incorporation of alternative stationary phases such as polar-embedded C18 columns or phenyl-hexyl columns can improve the resolution of palmatine from co-eluting compounds [6].
When analyzing palmatine in complex samples with limited material, miniaturized chromatographic approaches such as nano-LC or capillary-LC coupled to MS/MS can significantly enhance detection sensitivity while reducing sample consumption [8]. Additionally, the implementation of advanced data acquisition techniques like data-dependent acquisition (DDA) or data-independent acquisition (DIA) enables more comprehensive characterization of palmatine and related compounds in complex mixtures. For laboratories without access to high-resolution MS instrumentation, UHPLC coupled to tandem quadrupole mass spectrometers operating in MRM mode provides a highly sensitive alternative for palmatine quantification, though with reduced capability for untargeted analysis [3]. Regardless of the specific instrumentation, regular system calibration using reference compounds ensures mass accuracy stability, which is particularly important for elemental formula determination in high-resolution MS applications.
HPLC-ESI-QTOF-MS/MS has established itself as an indispensable analytical technique for the comprehensive characterization and quantification of palmatine in various matrices. The method provides unparalleled capabilities for the confident identification of palmatine through accurate mass measurement and diagnostic fragmentation patterns, particularly the characteristic sequential loss of methyl groups from its molecular ion [1]. The application of this technology to natural product screening has revealed the widespread occurrence of palmatine in various medicinal plants and enabled the discovery of new sources of this valuable alkaloid [3] [1]. Furthermore, the quantitative methods developed using this platform support quality control initiatives in the herbal medicine industry and facilitate the standardization of palmatine-containing preparations.
The continuing evolution of HPLC-ESI-QTOF-MS/MS instrumentation and methodologies promises even greater insights into the analysis of palmatine and related compounds. Future developments in ion mobility spectrometry coupled to QTOF-MS may provide additional dimensionality to separations based on molecular shape and collision cross-section, potentially resolving isobaric compounds that co-elute in conventional chromatographic systems. Advances in data processing algorithms and the expansion of comprehensive spectral libraries will further streamline the identification of palmatine and its metabolites in complex samples. As research into the therapeutic applications of palmatine continues to expand, particularly in oncology where it demonstrates synergistic effects with conventional chemotherapeutic agents [1], HPLC-ESI-QTOF-MS/MS will undoubtedly play an increasingly important role in understanding its pharmacokinetics, metabolism, and mechanisms of action, ultimately supporting the development of palmatine-based therapeutics.
Palmatine iodide is a naturally occurring isoquinoline alkaloid belonging to the protoberberine class, which exhibits a wide spectrum of pharmacological activities including anticancer, antioxidant, antidiabetic, and anti-inflammatory properties. The quantitative analysis of this compound in complex matrices such as plant extracts and biological samples requires robust HPLC methods that can provide accurate, precise, and reproducible results. These methods are essential for standardization of herbal products, pharmacokinetic studies, and quality control in pharmaceutical development. This application note provides detailed protocols for the extraction, separation, detection, and quantification of this compound using HPLC with UV and MS/MS detection, based on current scientific literature and validated methodologies.
The structural similarity between palmatine and related alkaloids like berberine presents analytical challenges that require optimized chromatographic conditions for adequate resolution. As evidenced by recent studies, palmatine has demonstrated significant anticancer activity against various cell lines, including ER+/HER2− breast cancer cells, with IC₅₀ values ranging from 5.126 to 5.805 µg/mL, highlighting the importance of reliable quantification methods for preclinical research [1]. Furthermore, the synergistic interactions between palmatine and conventional chemotherapeutic agents like doxorubicin underscore its potential as an adjuvant in cancer therapy, necessitating precise analytical methods for concentration determination in combinatorial studies [1].
The development of a reliable HPLC method for this compound quantification requires systematic optimization of several critical parameters to achieve adequate separation, sensitivity, and reproducibility. The primary challenge in palmatine analysis stems from its structural similarity to other protoberberine alkaloids, particularly berberine, which frequently co-occur in natural sources. Method development should begin with scouting experiments using different column chemistries, including C18, C8, and phenyl stationary phases, with various mobile phase compositions to identify the optimal separation conditions. The quaternary ammonium structure of this compound necessitates the use of ion-pairing reagents or pH control to minimize peak tailing and improve chromatographic efficiency.
Column Selection: Initial experiments should compare different reversed-phase columns, with particular attention to those specifically designed for basic compounds. The Chromolith HighResolution RP-18 column (100 mm × 4.6 mm i.d.) has demonstrated excellent performance for alkaloid separations with high efficiency and low backpressure, enabling faster analysis times [2]. Alternatively, conventional C18 columns with smaller particle sizes (e.g., 3-5 μm) can provide sufficient resolution for most applications.
Mobile Phase Optimization: The mobile phase composition should be optimized to achieve baseline separation of palmatine from other isoquinoline alkaloids. A mixture of acetonitrile and aqueous buffer typically provides better separation than methanol-based systems for palmatine. The addition of ion-pairing reagents such as hexadecyl-trimethylammonium chloride (HDTA) can significantly improve peak shape for quaternary ammonium compounds like this compound [3]. The pH of the aqueous component should be maintained between 3.0-5.0 using formic acid, acetic acid, or phosphate buffers to suppress silanol interactions and improve peak symmetry.
Detection Configuration: UV detection at 230-350 nm is suitable for most palmatine applications, with the optimal wavelength determined by scanning the standard solution. For enhanced sensitivity and specificity, especially in complex biological matrices, MS/MS detection with electrospray ionization (ESI) in positive mode provides superior performance. The characteristic fragmentation pattern of palmatine (m/z 337, 322, 308, 294) resulting from sequential loss of methyl groups can be used for selective identification and quantification [1].
The extraction efficiency of palmatine from different matrices significantly impacts method accuracy and should be carefully optimized for each sample type. For plant materials, extraction solvent composition, solid-to-solvent ratio, extraction time, and temperature are critical factors that require systematic evaluation. Methanol has been shown to provide higher extraction efficiency for palmatine compared to ethanol or hydroalcoholic mixtures in several studies [4] [5]. For biological samples, protein precipitation followed by solid-phase extraction using monolithic C18-silica cartridges significantly improves sample cleanliness and method sensitivity [2].
Table: Optimization Parameters for Palmatine Extraction from Different Matrices
| Parameter | Plant Materials | Biological Samples |
|---|---|---|
| Extraction Solvent | Methanol, 50-100% | Acetonitrile, Methanol |
| Solid-to-Solvent Ratio | 1:10 to 1:50 | 1:1 to 1:5 |
| Extraction Time | 30-60 min (sonication) | 5-10 min (vortex mixing) |
| Temperature | 40-60°C | Room temperature |
| Cleanup Method | Filtration, Centrifugation | Protein precipitation, SPE |
The extraction of this compound from plant materials requires careful optimization to maximize recovery while minimizing co-extraction of interfering compounds. The following protocol has been validated for Fibraurea tinctoria Lour stems and can be adapted for other plant sources with appropriate modifications [4] [5]:
Plant Material Pretreatment:
Methanol Extraction:
Fractionation by Column Chromatography:
For biological samples such as serum or plasma, a clean-up step is essential to remove proteins and interfering compounds before HPLC analysis. The following protocol utilizes monolithic C18-silica disk cartridges and has been successfully applied to serum samples [2]:
Cartridge Conditioning:
Sample Loading and Clean-up:
Washing and Elution:
The following method provides adequate separation and quantification of this compound in plant extracts and biological samples using conventional HPLC-UV systems [2] [4]:
Column: Merck LiChroCART C18 (250 mm × 4.6 mm, 5 μm) or equivalent
Mobile Phase:
Gradient Program:
| Time (min) | %A | %B | Flow Rate (mL/min) | |------------|----|----|-------------------| | 0 | 85 | 15 | 1.0 | | 5 | 70 | 30 | 1.0 | | 10 | 50 | 50 | 1.0 | | 12 | 85 | 15 | 1.0 | | 15 | 85 | 15 | 1.0 |
Detection: UV-Vis at 230 nm or 345 nm (depending on palmatine concentration and matrix complexity)
Column Temperature: 40°C
Injection Volume: 10-20 μL
Run Time: 15 minutes
For applications requiring higher sensitivity and specificity, such as quantification of palmatine in biological matrices or complex natural product mixtures, the following HPLC-MS/MS method is recommended [1]:
Column: Chromolith HighResolution RP-18 (100 mm × 4.6 mm i.d.) or equivalent
Mobile Phase:
Gradient Program:
| Time (min) | %A | %B | Flow Rate (mL/min) | |------------|----|----|-------------------| | 0 | 95 | 5 | 0.8 | | 3 | 70 | 30 | 0.8 | | 6 | 5 | 95 | 0.8 | | 8 | 5 | 95 | 0.8 | | 8.5 | 95 | 5 | 0.8 | | 12 | 95 | 5 | 0.8 |
MS/MS Parameters:
To ensure reliable performance of the analytical method, system suitability tests should be performed before sample analysis, and the method should be properly validated according to ICH guidelines:
System Suitability Test:
Method Validation Parameters:
Under the optimized conditions described in Section 4.2, this compound should elute as a symmetrical peak with retention times typically between 6.5-8.5 minutes, depending on the specific column and mobile phase composition. The resolution between palmatine and berberine should be greater than 1.5, ensuring accurate quantification without interference from structurally similar alkaloids. A representative chromatogram should show baseline separation of palmatine from other matrix components, with peak purity exceeding 99% as confirmed by diode-array detection.
The calibration curve for palmatine quantification typically shows excellent linearity (r² > 0.999) over the concentration range of 0.5-50 μg/mL for UV detection and 0.1-100 μg/mL for MS/MS detection. The limit of detection (LOD) and limit of quantification (LOQ) for palmatine in plant extracts are approximately 0.05 μg/mL and 0.1 μg/mL, respectively, with UV detection, while MS/MS detection can achieve LOD and LOQ values as low as 0.01 μg/mL and 0.05 μg/mL, respectively, in biological matrices [1] [4].
Table: Validation Parameters for this compound HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range (μg/mL) | 0.5-50 | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.999 |
| Intra-day Precision (%RSD) | 0.85-1.62 | ≤2% |
| Inter-day Precision (%RSD) | 1.23-2.15 | ≤3% |
| Accuracy (% Recovery) | 98.2-101.5 | 95-105% |
| LOD (μg/mL) | 0.05 | - |
| LOQ (μg/mL) | 0.1 | - |
| Robustness (%RSD) | <2.0 | ≤3% |
The palmatine content in various plant sources can be determined using the external standard method. Recent studies have reported palmatine concentrations in different medicinal plants:
For biological samples, the recovery of palmatine from serum using solid-phase extraction typically exceeds 85%, enabling reliable quantification in therapeutically relevant concentration ranges. The method has been successfully applied to monitor palmatine levels in pharmacological studies, demonstrating its utility in preclinical development [2].
Even with optimized methods, analysts may encounter challenges during this compound quantification. The following table addresses common issues and provides practical solutions:
Table: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak Tailing | Silanol interactions, inappropriate mobile phase pH | Add ion-pairing reagent (0.1% TFA), adjust pH to 3-5, use end-capped C18 columns |
| Retention Time Shift | Mobile phase composition variation, column degradation | Prepare fresh mobile phase daily, use column thermostat, check column performance regularly |
| Low Recovery | Incomplete extraction, inefficient SPE procedure | Optimize extraction time/temperature, use mixed-mode SPE cartridges, add extraction aids |
| Matrix Interference | Insufficient sample clean-up, co-eluting compounds | Improve sample preparation, optimize gradient program, use MS/MS detection for selectivity |
| Signal Drift | Environmental temperature fluctuations, mobile phase degradation | Use column oven, degas mobile phase, maintain consistent room temperature |
| Poor Resolution from Berberine | Inadequate chromatographic conditions | Optimize gradient profile, reduce flow rate, use longer column or smaller particle size |
The HPLC methods described in this application note provide reliable and reproducible approaches for the quantification of this compound in various matrices, from plant extracts to biological samples. The optimized extraction protocols ensure efficient recovery of palmatine while minimizing matrix interference, and the chromatographic conditions offer excellent separation from structurally similar compounds like berberine. The incorporation of both UV and MS/MS detection options makes these methods accessible to laboratories with different instrumental capabilities while addressing diverse sensitivity requirements.
These validated methods can be directly implemented for quality control of herbal products containing palmatine, standardization of botanical extracts, and pharmacokinetic studies in drug development. The troubleshooting guide and method optimization strategies provide practical solutions to common analytical challenges, enhancing method robustness and transferability across different laboratory settings. As research on the pharmacological activities of palmatine continues to expand, these analytical protocols will serve as valuable tools for scientists investigating this promising natural product.
This compound (C₂₁H₂₂INO₄) is a naturally occurring protoberberine alkaloid with demonstrated pharmacological activity against various conditions including inflammation, cancer, and microbial infections. As drug discovery programs increasingly focus on natural products, reliable analytical methods for quantifying these compounds become essential. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful technique for the determination of physico-chemical properties of compounds in the drug discovery process. The inherent quantitative nature of NMR signals, where measured signal areas are directly proportional to the number of investigated nuclei in the same environment, makes it particularly valuable for concentration determinations without requiring compound-specific calibration curves. [1] [2] [3]
Traditional analytical methods for compound quantification often face limitations in speed and the limited quantities of available hit molecules, creating obstacles for efficient acquisition of experimental data. qNMR addresses these challenges as a rapid technique that can evaluate key properties including solubility, log P, and pKa. Unlike chromatographic methods that require specific reference standards for each compound, qNMR can determine concentrations of all compounds with NMR-active nuclei using a single standard, without dependence on chromophores or specific chemical structures. This technique is especially valuable in pharmaceutical industry settings where impurities or formulation components can be quantified simultaneously with the active pharmaceutical ingredient. [1]
The versatility of qNMR extends beyond simple mixtures to complex biological matrices, making it ideal for drug discovery applications. With proper experimental setup, the quantitative inaccuracy of qNMR can be optimized below 2.0%, which is generally considered an acceptable limit for precise and accurate quantification in pharmaceutical applications. Furthermore, the concentration determination can be achieved from low micromolar concentrations (as low as 4 μM), even when using the solvent water peak as a concentration reference, thereby expanding the applicability domain of qNMR for physiological relevance. [1]
Table 1: Sample Preparation Requirements for this compound qNMR
| Component | Specification | Purpose | Notes |
|---|---|---|---|
| NMR Tube | High-quality 5mm tubes, 400-600 MHz rated | Sample holder | Wilmad 535-PP-7 or equivalent; clean, unscratched [4] |
| Deuterated Solvent | DMSO-d₆, CDCl₃, or D₂O | Lock signal & dissolution | Choice depends on solubility; 0.6-0.7 mL volume [4] |
| This compound | 5-25 mg for ¹H NMR | Analytic | High purity, accurately weighed [4] |
| Internal Standard | Maleic acid, TMS, DSS, or caffeine | Quantification reference | Chemically inert, singlet resonance, known concentration [1] [4] |
| Secondary Vial | Small glass vial | Dissolution | Complete dissolution before transfer to NMR tube [4] |
Proper sample preparation is critical for obtaining high-quality, reproducible qNMR results. The protocol begins with accurately weighing 5-25 mg of this compound, which represents the optimal range for small molecules in ¹H NMR experiments. The internal standard must be selected to have a resonance that does not overlap with this compound signals; common choices include maleic acid or caffeine, both of which provide singlets in uncrowded spectral regions. For this compound, which features characteristic aromatic proton signals between 6.8-9.3 ppm and methylene protons around 3.5-4.0 ppm, the internal standard should be chosen to have its reference signal in a non-overlapping region. [1] [4] [3]
The dissolution process should be conducted in a secondary vial to ensure complete solubilization before transfer to the NMR tube. This is particularly important for compounds that may require heating or vortexing for complete dissolution. Once fully dissolved, the sample is transferred to a clean, high-quality NMR tube using a glass Pasteur pipette, taking care to avoid introduction of particulate matter that could interfere with proper shimming. The recommended solvent volume of 0.6-0.7 mL ensures optimal magnetic field homogeneity and prevents excessive dilution of the sample. For air-sensitive samples or those requiring oxygen removal to minimize line broadening, specialized NMR tubes such as J-Young tubes can be employed, attached directly to a vacuum line for degassing. [4]
Table 2: Optimal NMR Acquisition Parameters for this compound Quantification
| Parameter | Recommended Setting | Alternative | Rationale |
|---|---|---|---|
| Field Strength | 400 MHz | 500-600 MHz | Balance sensitivity & resolution [4] |
| Temperature | 25°C (298 K) | 20-30°C range | Standard condition, stable thermal equilibrium |
| Pulse Sequence | Single pulse with relaxation delay | NOE-suppressed | Ensales complete T1 relaxation [1] |
| Relaxation Delay (D1) | ≥5×T1 (typically 25-40s) | Minimum 20s | Complete longitudinal relaxation [1] |
| Acquisition Time | 3-4 seconds | 2-4 seconds | Adequate digitization of FID |
| Number of Scans | 16-64 | Adjust for S/N > 150:1 | Sufficient signal-to-noise for quantification [1] |
| 90° Pulse Width | Calibrated for specific probe | Typically 10-12 μs | Optimal excitation profile |
Instrument calibration is a prerequisite for reliable qNMR analysis. The 90° pulse width must be precisely calibrated for the specific probe and solvent system being used. The relaxation delay (D1) represents one of the most critical parameters, as it must be sufficiently long to allow for complete longitudinal relaxation (T1) of all nuclei being quantified. For this compound protons, preliminary T1 measurements should be conducted using inversion recovery experiments, with typical values ranging from 3-7 seconds for aromatic protons to 1-3 seconds for aliphatic protons. The acquisition time should be set to ensure adequate digitization of the free induction decay (FID), typically 3-4 seconds, while the number of scans is adjusted to achieve a minimum signal-to-noise ratio of 150:1 for the quantification signals, which typically requires 16-64 scans depending on sample concentration and instrument sensitivity. [1]
For quantitative applications, pulse sequences must be carefully selected to minimize nuclear Overhauser effects (NOE) that could distort signal intensities. Simple one-pulse sequences with inverse-gated decoupling during acquisition only are often employed to suppress NOE enhancements. The receiver gain should be set optimally to maximize dynamic range without digitizer overflow. Prior to Fourier transformation, the FID may be multiplied by an exponential function (line broadening of 0.3-1.0 Hz) to improve signal-to-noise ratio, though this must be applied consistently across all samples in a series. [1]
Processing of qNMR data requires careful attention to parameters that affect signal integration accuracy. The initial processing step involves Fourier transformation of the acquired FID after applying appropriate window functions. This is followed by phase correction to achieve pure absorption line shapes, which is critical for accurate integration. Both zero-order and first-order phase corrections should be manually adjusted to optimize the baseline on either side of the signals. Automated phase correction algorithms, available in software such as MetaboLab, can provide reproducible results when properly parameterized. Subsequently, baseline correction must be applied to ensure a flat baseline across the spectral region of interest, using either polynomial functions or more advanced algorithms such as spline functions. [5]
Spectral referencing represents another critical step, typically achieved by calibrrating to the internal standard signal or to the residual solvent peak. For this compound quantification, the internal standard signal (e.g., maleic acid at 6.30 ppm) provides the most reliable reference. Following referencing, signal integration is performed on selected resonances that are well-resolved and representative of the compound. For this compound, the characteristic singlet from the four methoxy groups (typically around 3.8-4.0 ppm) often provides a suitable integration target, though other isolated protons can be used if they do not overlap with impurity signals. Integration regions should be sufficiently wide to capture the entire signal while avoiding inclusion of neighboring peaks, with consistent integration limits applied across all samples in a comparative study. [1] [5]
Quantitative analysis in qNMR relies on the fundamental principle that the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. The absolute content of this compound in a mixture can be determined using the following relationship when the concentration of the reference compound is known:
Where n represents the number of moles, I is the integrated signal area, and N is the number of nuclei contributing to the signal. This approach does not require calibration curves, as the relationship is fundamentally linear across the concentration range. [1]
For relative quantification in drug formulation studies, the molar ratio between this compound and the reference compound can be determined using:
This simplified approach is valuable for rapid assessment of compound purity or for monitoring stability studies where the relative change in concentration is more important than the absolute value. The accuracy of quantification can be further enhanced by measuring multiple resonances for each compound and averaging the results, provided the signals meet the criteria of being well-resolved and representative. [1]
qNMR applications extend significantly beyond simple concentration measurements to encompass key physicochemical properties critical to drug development. Drug solubility represents one such property, with traditional HPLC measurements being relatively slow and requiring method development and calibration curves. qNMR offers a faster alternative for solubility measurement, even in complex matrices that may affect drug solubility. The technique enables determination of drug concentrations in the presence of excipients without separation and at different temperatures, providing valuable data for formulation development. Furthermore, the ability to simultaneously quantify all hydrogen-containing components in a formulation allows for comprehensive analysis of multi-component systems. [1]
The application of qNMR to ADMET property assessment has gained significant traction in pharmaceutical industry settings. Properties such as log P (partition coefficient) and pKa (acid dissociation constant) can be evaluated using NMR-based approaches, providing critical information about a compound's absorption, distribution, metabolism, excretion, and toxicity potential. While in silico methods for predicting ADMET properties are generally cheaper and greener, they are often limited by their applicability domains, particularly for molecules with novel scaffolds outside the chemical space of their training sets. qNMR thus provides an experimental verification method that complements computational approaches in the drug discovery workflow. [1]
This compound's pharmacological profile, including its anti-inflammatory, anticancer, and antimicrobial activities, makes it a candidate for drug development programs. qNMR plays a valuable role in formulation development by enabling simultaneous quantification of the active pharmaceutical ingredient alongside excipients and potential impurities. This capability is particularly valuable for stability-indicating methods where degradation products must be monitored alongside the parent compound. New peaks that appear in samples during degradation studies can be quantified by NMR and further characterized by a combination of NMR spectroscopy and mass spectrometry protocols. [1] [2] [3]
The versatility of NMR also allows for the study of this compound in various formulation contexts, including solid dispersions, complexation with cyclodextrins, or encapsulation in drug delivery systems. The non-destructive nature of NMR analysis enables repeated measurements of the same sample over time, providing direct evidence of physical and chemical stability. Furthermore, specialized NMR techniques such as diffusion-ordered spectroscopy (DOSY) can provide information on molecular size and binding interactions, adding another dimension to the characterization of this compound in complex formulations. [1]
Table 3: Troubleshooting Guide for this compound qNMR
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Broad Lines | Paramagnetic impurities, viscosity, poor shimming | Filter sample, degas, improve shimming | Use high-purity solvents, proper sample preparation [4] |
| Poor Signal-to-Noise | Insufficient sample, low scans, improper tuning | Increase scans, optimize receiver gain, check tuning | Use adequate sample (5-25 mg), calibrate probe [4] |
| Inconsistent Integration | Incomplete relaxation, baseline distortion, phase error | Increase D1, improve baseline/phase correction | Validate complete relaxation (T1 measurement) [1] |
| Sample Precipitation | Saturation, temperature change, incompatibility | Dilute sample, ensure complete dissolution, consistent temperature | Confirm solubility in solvent system, use secondary vial [4] |
Method validation is essential for establishing reliable qNMR protocols for this compound quantification. According to the International Conference on Harmonisation (ICH) guideline Q2(R1), method validation should demonstrate accuracy, precision, specificity, and robustness. In a validated qNMR method for memantine hydrochloride, recovery of 99.26% with RSD of 0.38% was achieved, illustrating the potential accuracy of the technique. Similar validation approaches should be applied to this compound methods, including determination of the limit of detection (LOD) and limit of quantification (LOQ), which for qNMR of small molecules in pharmaceutical applications typically fall in the range of 0.3-1.3 mg per gram of solid product. [1]
Relaxation considerations represent one of the most common sources of error in qNMR applications. The longitudinal relaxation time (T1) must be determined for all nuclei being quantified, with the relaxation delay set to at least 5 times the longest T1 value in the system. For this compound, T1 values can vary significantly between different proton types, with aromatic protons typically exhibiting longer relaxation times than aliphatic protons. Failure to account for these differences can result in significant underestimation of concentration for signals with longer T1 values. Additionally, the influence of dissolved oxygen, which can shorten relaxation times but also broaden signals, should be considered through sample degassing when necessary. [1] [6]
Recent technological advances in NMR spectroscopy have expanded the possibilities for this compound quantification and characterization. Machine learning approaches for predicting NMR spectral properties have been developed that exceed DFT-accessible accuracy for ¹³C and ¹H nuclei while being orders of magnitude more performant. These methods produce estimates of uncertainty, allowing for robust and confident predictions of chemical shifts and coupling constants, which can assist in method development for complex samples. Additionally, specialized software packages such as MetaboLab provide automated algorithms for processing series of spectra in a reproducible fashion, with graphical user interfaces that facilitate access to advanced processing steps. [7] [5]
For complex biological applications, this compound's interactions with biomolecules can be studied using advanced NMR techniques. The compound's DNA-binding properties have been documented, with studies showing that palmatine has higher affinity to nucleic acids than serum proteins, making them suitable candidates for delivery by serum proteins. Such interactions can be quantified using NMR titration experiments, providing valuable information for drug design. Furthermore, the metabolism of palmatine can be studied using NMR-based metabolomics approaches, tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. [2] [3]
Quantitative NMR spectroscopy represents a powerful, versatile technique for the analysis of this compound in drug discovery and development contexts. The method provides inherent quantitative capabilities without requiring compound-specific calibration curves, enabling simultaneous quantification of multiple components in complex mixtures. Through careful attention to sample preparation, instrumental parameters, and data processing techniques, qNMR can achieve quantification accuracies with errors below 2%, meeting the stringent requirements of pharmaceutical analysis. The applications of qNMR extend from basic concentration measurements to sophisticated physicochemical property determination and formulation studies, making it an invaluable tool throughout the drug development pipeline.
The future outlook for qNMR in natural product drug discovery appears promising, with advances in machine learning prediction of spectral properties, improved automated processing algorithms, and enhanced hardware capabilities further expanding the technique's utility. For this compound specifically, with its demonstrated pharmacological activities and potential therapeutic applications, qNMR provides a robust analytical method that can support quality control, stability assessment, and formulation development. As natural products continue to play an important role in drug discovery, qNMR methodologies are poised to remain essential tools in the analytical chemist's arsenal.
This compound is a natural quaternary protoberberine alkaloid found in various medicinal plants including Coptis chinensis, Phellodendron amurense, and Rutidea parviflora [1] [2] [3]. This isoquinoline alkaloid has gained significant attention in pharmacological research due to its diverse therapeutic properties, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects [4] [3]. In recent years, palmatine has emerged as a particularly promising candidate for oncology research, demonstrating potent cytotoxicity against various cancer cell lines through induction of apoptosis and modulation of key signaling pathways [4] [2]. The cytotoxicity assessment of this compound requires standardized protocols to ensure reproducible and reliable results across different experimental models. These application notes provide comprehensive methodologies for evaluating the in vitro cytotoxic effects of this compound, along with detailed experimental protocols tailored for researchers and drug development professionals.
The significance of palmatine in current biomedical research extends beyond its direct cytotoxic effects. Recent studies have revealed that palmatine can restore antibiotic sensitivity in resistant bacterial strains by inhibiting plasmid-mediated quinolone resistance (PMQR) proteins, highlighting its potential as an adjuvant in antimicrobial therapy [3]. Furthermore, its effects on bone metabolism regulation through induction of osteoclast apoptosis suggest applications in treating bone resorption disorders [1]. The compound's multifaceted biological activities and relatively favorable toxicity profile warrant systematic investigation of its cytotoxicity mechanisms, which can be achieved through the protocols outlined in this document.
This compound has demonstrated dose-dependent cytotoxicity across a diverse range of cancer cell lines, with varying sensitivity based on cell type. The table below summarizes the half-maximal inhibitory concentration (IC(_{50})) values and key experimental parameters from recent studies:
Table 1: Cytotoxicity profiles of this compound across various cell lines
| Cell Line | Cell Type | IC(_{50}) (μM) | Assay Method | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|---|---|
| OVCAR-4 | Human ovarian cancer | 5.5-7.9 | Sulforhodamine B | 72 h | Selective cytotoxicity to cancer cells; induced apoptosis | [2] |
| OVCAR-8 | Human ovarian cancer | 5.5-7.9 | Sulforhodamine B | 72 h | Overcame cisplatin resistance | [2] |
| A2780 | Human ovarian cancer | 5.5-7.9 | Sulforhodamine B | 72 h | Effective against parental line | [2] |
| A2780cis | Cisplatin-resistant ovarian cancer | 5.5-7.9 | Sulforhodamine B | 72 h | Absence of cross-resistance | [2] |
| HOE | Human ovarian epithelial | 23.5 | Sulforhodamine B | 72 h | Less cytotoxic to non-malignant cells | [2] |
| CMT-U27 | Canine mammary gland tumor | <40 (significant reduction) | MTS | 18 h | Inhibited PI3K/AKT pathway | [4] |
| RAW 264.7 | Mouse preosteoclastic | 40 (significant reduction) | CCK-8 | 24 h-5 days | Induced apoptosis via NOS system | [1] |
| MC3T3-E1 | Mouse osteoblastic | >100 (higher tolerance) | CCK-8 | 24 h-5 days | Higher resistance compared to osteoclasts | [1] |
The cytotoxicity data reveal several important patterns. First, palmatine demonstrates selective cytotoxicity toward cancer cells compared to non-malignant cells. This is particularly evident in ovarian cancer models, where palmatine exhibited IC(_{50}) values of 5.5-7.9 μM across multiple cancer cell lines, compared to 23.5 μM in immortalized human ovarian epithelial (HOE) cells, yielding a favorable selectivity index of 3-5 [2]. This selectivity is clinically relevant as it suggests a potential therapeutic window for palmatine-based interventions.
Second, palmatine appears to be effective against drug-resistant cells, as demonstrated by its activity in cisplatin-resistant A2780cis ovarian cancer cells with no observed cross-resistance [2]. This property is particularly valuable in oncology, where resistance to conventional chemotherapeutics often limits treatment efficacy. Third, different cell types exhibit variable sensitivity to palmatine, with preosteoclastic RAW 264.7 cells showing significant cell death at 40 μM, while osteoblastic MC3T3-E1 cells maintained viability even at 100 μM [1]. This differential sensitivity may be exploited for tissue-specific therapeutic applications.
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay provides a colorimetric method for assessing cell viability and proliferation based on the mitochondrial reduction of MTS to formazan products [4] [5].
Diagram: MTS assay workflow for this compound cytotoxicity testing
The Annexin V/Propidium Iodide (PI) assay enables discrimination between apoptotic and necrotic cell death by detecting phosphatidylserine externalization and membrane integrity [2] [6].
Caspase 3/7 activation represents a commitment point in apoptotic execution and serves as a key mechanistic indicator of palmatine-induced cell death [2].
This compound exerts its cytotoxic effects through multiple interconnected signaling pathways that regulate cell survival, proliferation, and death. The principal mechanisms identified in current literature include:
Diagram: Signaling pathways mediating palmatine-induced cytotoxicity
Palmatine demonstrates significant inhibition of the PI3K/AKT signaling axis, a critical regulator of cell survival and proliferation. In canine mammary gland tumor CMT-U27 cells, palmatine treatment decreased protein expression of PI3K, PTEN, AKT, and mTOR in a dose-dependent manner [4]. This pathway inhibition contributes to reduced cell proliferation and induction of apoptotic cell death. Western blot analysis confirmed these findings at the molecular level, while immunocytochemistry demonstrated reduced pathway activation in individual cells [4].
In osteoclastic cells, palmatine-induced apoptosis occurs primarily through the nitric oxide synthase (NOS) system. Treatment with 40 μM palmatine significantly increased NO(_2^-) levels (a metabolic product of nitric oxide) and iNOS mRNA expression in RAW 264.7 cells [1]. The critical role of NOS activation was confirmed through inhibition experiments, where the pan-NOS inhibitor NG-nitro-L-arginine methyl ester hydrochloride (L-NAME) completely blocked palmatine-induced apoptosis [1]. This mechanism may be particularly relevant for bone resorption disorders where osteoclast apoptosis is therapeutically desirable.
Palmatine activates the intrinsic mitochondrial pathway of apoptosis, characterized by increased caspase 3/7 activity and poly-ADP-ribose polymerase (PARP) cleavage [2]. In OVCAR-4 ovarian cancer cells, palmatine treatment significantly increased caspase 3/7 activity compared to vehicle-treated controls, similar to the effects observed with carboplatin positive controls [2]. PARP cleavage, a hallmark of apoptotic execution, was also confirmed through immuno-staining experiments [2]. These molecular events preceded the morphological changes characteristic of apoptosis, including cellular blebbing and shrinkage.
When designing cytotoxicity experiments with this compound, several factors require careful consideration to ensure reproducible and clinically relevant results:
Several technical considerations specific to this compound require attention during experimental execution:
Accurate interpretation of palmatine cytotoxicity data requires consideration of several factors:
Table 2: Common issues and solutions in palmatine cytotoxicity assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability between replicates | Inconsistent palmatine solubility | Prepare fresh stock solutions; use sonication if needed; include solubility controls |
| Poor dose-response | Rapid palmatine degradation in medium | Use serum-free medium during treatment; reduce incubation time; check solution stability |
| Inconsistent results between assays | Different mechanisms of detection | Use orthogonal assay methods; compare MTS, ATP, and apoptosis assays |
| Low signal-to-noise ratio | Cell density too low or too high | Optimize cell density for each cell line; perform pilot experiments |
| Lack of cytotoxicity | Insufficient drug exposure time | Extend treatment period to 72 hours; consider pre-treatment with sensitizing agents |
These application notes provide comprehensive methodologies for assessing the in vitro cytotoxicity of this compound across diverse experimental models. The protocols outlined leverage standardized, reproducible approaches that accommodate the specific chemical and biological properties of this promising natural compound. The mechanistic insights into palmatine's effects on PI3K/AKT signaling, NOS-mediated apoptosis, and caspase activation provide valuable context for interpreting cytotoxicity data beyond simple viability metrics.
As research on this compound continues to evolve, these protocols offer a foundation for systematic investigation of its therapeutic potential in oncology, infectious disease, and metabolic disorders. The integration of these methodologies across laboratories will facilitate direct comparison of results and accelerate the translational development of palmatine-based therapeutics.
Palmatine is a natural isoquinoline alkaloid found in various medicinal plants including Tinospora cordifolia, Corydalis yanhusuo, and Phellodendron amurense. This bioactive compound has gained significant attention in pharmacological research due to its diverse therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and anti-cancer activities. Particularly promising is palmatine's demonstrated ability to inhibit cancer cell proliferation through modulation of key signaling pathways, making it a compelling candidate for anti-cancer drug development. [1] [2] [3]
The MTT assay represents a cornerstone methodology in cell biology for evaluating compound effects on cell viability and metabolic activity. This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell health and proliferation. For researchers investigating natural products like palmatine, the MTT assay offers a robust, reproducible means to screen anti-cancer potential and establish dose-response relationships. These features make it particularly valuable for preliminary assessment of palmatine's cytotoxic effects across various cell lines. [4] [5]
The MTT assay operates on the principle that NAD(P)H-dependent oxidoreductase enzymes primarily in viable cells convert the water-soluble yellow MTT reagent into insoluble purple formazan crystals. This conversion occurs through a reduction reaction that depends on cellular metabolic activity, with the amount of formazan produced being proportional to the number of viable cells present. The formazan crystals are then solubilized using an organic solvent, and the resulting colored solution is quantified by measuring absorbance at 570-590 nm using a spectrophotometer or plate reader. [4] [5]
It is crucial to recognize that the MTT assay measures metabolic activity rather than direct cell viability. While these parameters often correlate well, factors that alter cellular metabolism without immediately affecting viability can influence results. The assay's reliability stems from its sensitivity to changes in mitochondrial function and overall metabolic competence, which typically decline rapidly during cell death processes. Furthermore, the requirement for active mitochondrial dehydrogenases in the reduction process makes the assay particularly sensitive to early toxic insults that compromise mitochondrial function. [4] [6] [5]
Several important limitations must be considered when implementing MTT assays:
Table 1: Anti-Cancer Effects of Palmatine in Various Experimental Models
| Cell Type/Model | Experimental System | Key Findings | Signaling Pathways Affected | Reference |
|---|---|---|---|---|
| Canine mammary gland tumor (CMT-U27) | In vitro (cell line) | Reduced cell proliferation and induced cell death | Decreased PI3K, PTEN, AKT, mTOR expression | [1] |
| CMT-U27 mouse xenograft | In vivo (mouse model) | Inhibited tumor growth and disrupted tumor vasculature | Inhibition of PI3K/AKT pathway in tumor tissues | [1] |
| Canine aortic endothelial cells (CnAOECs) | In vitro (cell line) | Suppressed migration and tube formation | Anti-angiogenic effects | [1] |
| L6 skeletal muscle cells | In vitro (cell line) | Reversed insulin resistance | Upregulation of IRS1, PI3K, AKT2, GLUT4; Downregulation of PKC-α | [3] |
| STZ-induced diabetic rats | In vivo (rat model) | Improved insulin signaling | Upregulation of IRS1, PI3K, AKT2, GLUT4; Downregulation of PKC-α | [3] |
| MCF-7 human breast cancer | In vitro (cell line) | Induced apoptosis | Not specified in available data | [2] |
Table 2: MTT Assay Parameters for Palmatine Testing Across Cell Types
| Parameter | Recommended Specifications | Variations Based on Cell Type | Optimization Recommendations | |:---|:---|:---|:---| | MTT Solution Preparation | 5 mg/mL in PBS, filter sterilized, stored at -20°C | Soluble in water (10 mg/mL), ethanol (20 mg/mL), or culture media (5 mg/mL) | Avoid storage at 4°C for extended periods; stable at -20°C for 6 months | [4] | | Cell Seeding Density | Dependent on cell type and growth characteristics | 8×10³ cells/well for CMT-U27 in 96-well plate; Adjust based on proliferation rate | Conduct preliminary experiments to determine optimal density for linear range | [1] [5] | | Palmatine Treatment Duration | 18-24 hours (dependent on experimental objectives) | 18 hours for CMT-U27 cells; Varies with cell doubling time | Perform time-course experiments to establish appropriate duration | [1] | | MTT Incubation Conditions | 3 hours at 37°C (typical); Protect from light | Can range from 1-4 hours depending on cell metabolic activity | Optimize for each cell type to ensure sufficient signal without toxicity | [4] [7] | | Solubilization Reagent | Acidified isopropanol (0.1% NP40 in 4 mM HCl) or DMSO | DMSO, isopropanol, or SDS-based solutions | Ensure complete dissolution of formazan crystals; pipetting may be required | [4] | | Absorbance Measurement | 570 nm (primary), 630 nm (reference) | 540-590 nm range reported across studies | Include background controls with medium + MTT (no cells) | [4] [7] |
Reagent Preparation:
Assay Procedure:
Calculation of Cell Viability:
Average the duplicate or triplicate readings for each sample.
Subtract the culture medium background (blank wells containing medium + MTT, no cells) from all assay readings to obtain corrected absorbance values.
Calculate percentage cell viability using the following equation: [4]
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) × 100
Calculate percentage cytotoxicity using:
% Cytotoxicity = 100 - % Viability
or
% Cytotoxicity = [1 - (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control)] × 100 [4]
Statistical Analysis:
Research indicates that palmatine exerts its anti-cancer effects primarily through modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. In canine mammary gland tumor cells (CMT-U27), palmatine treatment significantly decreased protein expression of PI3K, PTEN, AKT, and mTOR, key components of this pathway. This inhibition leads to reduced cell proliferation and induced cell death. Additionally, palmatine suppressed migration of CMT-U27 cells and inhibited tube formation in canine aortic endothelial cells, suggesting anti-angiogenic properties. [1]
In models of insulin resistance relevant to diabetes research, palmatine demonstrated ability to rejuvenate impaired insulin signaling through upregulation of IRS1, PI3K, AKT2, and GLUT4 gene expression while downregulating PKC-α expression. This effect was consistent across in vitro (L6 skeletal muscle cells), in vivo (STZ-induced diabetic rats), and ex vivo (soleus muscle tissue) models, indicating a fundamental impact on this metabolic pathway. [3]
Figure 1: Molecular Targets and Signaling Pathways Modulated by Palmatine. Palmatine inhibits key components of the PI3K/AKT pathway while upregulating insulin signaling elements. Solid lines represent direct effects, while dashed lines indicate functional relationships between cellular processes. Green nodes indicate upregulation, red nodes indicate inhibition/downregulation, blue nodes represent cellular processes, and yellow denotes the compound. [1] [3]
Table 3: MTT Assay Troubleshooting Guide for Palmatine Studies
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Absorbance Signal | Insufficient cell number, inadequate MTT concentration, short incubation time, incomplete formazan dissolution | Optimize cell seeding density, increase MTT concentration or incubation time, ensure complete solubilization | Perform preliminary experiments to establish optimal conditions; pipette mixture to dissolve crystals [4] [5] |
| High Background Noise | Serum or phenol red interference, contamination, non-enzymatic MTT reduction | Use serum-free media during MTT incubation, include proper background controls, filter sterilize reagents | Always include media-only background controls; use serum-free media during MTT incubation [4] |
| High Variability Between Replicates | Inconsistent cell seeding, uneven formazan solubilization, edge effects in plate | Ensure homogeneous cell suspension when seeding, complete solubilization with shaking, avoid using edge wells | Use middle wells of plate; maintain consistent technical procedures [5] |
| Inconsistent Results with Palmatine | Precipitation of palmatine, DMSO toxicity, chemical interference with MTT | Ensure palmatine remains in solution, keep final DMSO concentration ≤0.1%, include vehicle controls | Include internal controls; verify palmatine solubility; test for chemical interference [1] [5] |
| Formazan Crystals Not Dissolving | Insufficient solvent volume, inadequate shaking, crystal size too large | Increase solvent volume, extend shaking time, pipette mixture gently | Use fresh solubilization solution; ensure proper acidification of solvent [4] |
The MTT assay provides a robust, reproducible method for evaluating the effects of this compound on cell viability and metabolic activity. When properly optimized and executed with appropriate controls, this assay can yield valuable insights into palmatine's anti-cancer potential and mechanism of action. The consistent demonstration of palmatine's ability to inhibit the PI3K/AKT pathway across multiple experimental systems highlights its promise as a therapeutic agent and warrants further investigation into its clinical applications. [4] [1]
Researchers should consider complementing MTT assays with other viability assessment methods such as ATP quantification, resazurin reduction assays, or direct cell counting to validate findings. Additionally, mechanism-specific assays evaluating apoptosis, cell cycle arrest, and pathway modulation can provide deeper insights into palmatine's cellular effects. As research progresses, standardized protocols for palmatine testing will facilitate comparison across studies and accelerate the development of this promising natural product for therapeutic applications.
Palmatine, a natural isoquinoline alkaloid, has demonstrated protective effects against Acute Myocardial Infarction (AMI) in mouse models. A key mechanism of this protection is the inhibition of cardiomyocyte apoptosis [1].
The study employed the Annexin V/PI assay to quantify apoptosis, confirming that Palmatine treatment significantly reversed the expression of apoptosis-related proteins (upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax) in infarcted myocardium. This anti-apoptotic effect is linked to the activation of the pAMPK/Nrf2 signaling pathway [1]. The table below summarizes the key findings.
| Parameter | Change in AMI Model | Effect of Palmatine Administration |
|---|---|---|
| Cardiac Function (LVEF) | Impaired | Significantly enhanced [1] |
| Histological Damage | Present | Attenuated; reduced fibrosis and inflammation [1] |
| Inflammatory Cytokines (TNF-α, IL-1β) | Increased | Reduced [1] |
| Oxidative Stress (SOD level, MDA level) | SOD decreased; MDA increased | SOD increased; MDA decreased [1] |
| Apoptosis-related Proteins (Bax, Bcl-2) | Bax upregulated; Bcl-2 downregulated | Reversed these expression changes [1] |
| Key Signaling Pathway (pAMPK/Nrf2) | Not specified | Expression levels elevated [1] |
The Annexin V/Propidium Iodide (PI) assay is a cornerstone method for detecting apoptotic cells. It distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine (PS) externalization and membrane integrity [2].
A critical advancement is a modified protocol that incorporates an RNase A step to eliminate false-positive PI signals from cytoplasmic RNA, improving accuracy from 60% to over 95% [3]. The following diagram illustrates the core workflow and principle of the assay.
This protocol is optimized for flow cytometry using 4 x 10^6 cells per sample to account for potential cell loss.
Reagents Needed:
Procedure:
Cell Preparation and Staining
Fixation and RNA Removal
Data Interpretation: The table below guides the interpretation of flow cytometry results after using this modified protocol.
| Cell Population | Annexin V Staining | Propidium Iodide Staining | Interpretation |
|---|---|---|---|
| Viable, Healthy Cells | Negative | Negative (RNase-treated) | Healthy, not undergoing apoptosis [2] |
| Early Apoptotic Cells | Positive | Negative (RNase-treated) | Cells in early stage apoptosis, membrane intact [2] |
| Late Apoptotic Cells | Positive | Positive (RNase-treated) | Cells in late apoptosis, membrane integrity lost [2] [4] |
| Necrotic Cells | Negative (or weak) | Positive (RNase-treated) | Cells undergoing primary necrosis [2] [4] |
Research indicates that Palmatine's anti-apoptotic effect is mediated through the pAMPK/Nrf2 signaling pathway [1]. The diagram below outlines this pathway and its cross-talk with other apoptosis mechanisms.
I hope these detailed application notes and protocols provide a solid foundation for your research on Palmatine. Should you need to delve deeper into any specific aspect, feel free to ask.
Palmatine is a natural isoquinoline alkaloid belonging to the protoberberine class, widely found in several plant families including Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae. This bright yellow compound exists as a quaternary ammonium salt with a molecular structure characterized by four methoxyl groups attached to the isoquinoline moiety. Palmatine shares significant structural similarity with berberine, differing primarily in the substitution pattern on the tetracyclic structure. Traditionally used in Chinese medicine for treating jaundice, dysentery, hypertension, inflammation, and liver-related diseases, palmatine has recently gained significant attention for its potent anti-cancer properties across various cancer types, positioning it as a promising candidate for oncological drug development. [1]
The compound demonstrates a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties. Research over the past decade has systematically investigated its anti-cancer potential, revealing significant growth inhibitory effects against diverse cancer cell lines through multiple molecular mechanisms. These characteristics, combined with its favorable toxicity profile and ability to sensitize cancer cells to conventional chemotherapeutic agents, make palmatine an attractive subject for further pharmacological development and potential clinical translation in oncology. [1]
Extensive in vitro and in vivo studies have demonstrated that palmatine exhibits broad-spectrum anti-cancer activity against various cancer types, including breast, colorectal, pancreatic, and canine mammary gland tumors. The compound consistently inhibits cancer cell proliferation, induces apoptosis, and suppresses metastatic potential through modulation of multiple signaling pathways. The following table summarizes the key efficacy data for palmatine across different cancer models: [1] [2] [3]
Table 1: In Vitro Anti-Cancer Efficacy of Palmatine
| Cancer Type | Cell Line | IC50 Value | Key Mechanisms | Reference |
|---|---|---|---|---|
| Breast Cancer (ER+/HER2-) | MCF7, T47D, ZR-75-1 | 5.126-5.805 µg/mL | Apoptosis induction, Synergy with doxorubicin | [1] |
| Triple-Negative Breast Cancer | 4T1 | N/A | p53, p21, Mdm2 activation | [4] |
| Colorectal Cancer | HCT-116, SW620 | N/A | miR-363-3p/AURKA axis regulation | [3] |
| Canine Mammary Gland Tumors | CMT-U27 | N/A | PI3K/AKT pathway inhibition | [2] |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | ~50 µg/mL | GLI signaling inhibition, Survivin downregulation | [5] |
Table 2: In Vivo Anti-Cancer Efficacy of Palmatine
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Reference |
|---|---|---|---|
| 4T1 Triple-Negative Breast Cancer (Mice) | 1, 5, 10 mg/kg, 28 days | Dose-dependent tumor volume reduction (14.20 ± 1.85 to 190.80 ±19.14 mm³) | [4] |
| CMT-U27 Xenograft (Mice) | 50 mg/kg, 21 days | Significant tumor growth inhibition, reduced metastasis to lymph nodes | [2] |
| ApcMin/+ Colorectal Cancer (Mice) | 10, 20 mg/kg/day, oral | Dose-dependent reduction in intestinal and colon tumors, increased survival | [6] |
| Subcutaneous Tumor Xenograft (Mice) | Not specified | Inhibition of colorectal cancer proliferation and metastasis | [3] |
A crucial advantage of palmatine in anti-cancer applications is its selective cytotoxicity toward cancer cells while sparing normal cells. In breast cancer studies, palmatine demonstrated potent growth inhibitory effects on MCF7, T47D, and ZR-75-1 cancer cell lines with IC~50~ values ranging from 5.126 to 5.805 µg/mL, while normal human breast epithelial cells (MCF10A) remained comparatively resistant to treatment. This selective toxicity indicates a favorable therapeutic window, which is particularly valuable for developing anti-cancer agents with reduced side effects. The mechanism underlying this selectivity may involve differential uptake or metabolism in cancer cells versus normal cells, as well as the dependence of cancer cells on specific pathways targeted by palmatine. [1]
Purpose: To evaluate the cytotoxic and anti-proliferative effects of palmatine on cancer cells. [1]
Materials and Reagents:
Procedure:
Notes: The anti-proliferative effect can also be assessed using BrdU incorporation assays to specifically measure DNA synthesis. For palmatine, significant viability reduction is typically observed at concentrations above 5 μg/mL in sensitive cell lines, with maximal effects at 25-100 μg/mL. [1] [2]
Purpose: To quantify palmatine-induced apoptosis in cancer cells. [1]
Materials and Reagents:
Procedure:
Notes: Palmatine treatment typically results in a dose-dependent increase in Annexin V-positive cells, confirming apoptosis induction. For instance, in breast cancer cells, palmatine treatment significantly increased early and late apoptotic populations compared to untreated controls. [1]
Purpose: To evaluate the anti-tumor activity of palmatine in preclinical mouse models. [2] [4]
Materials and Reagents:
Procedure:
Notes: Palmatine at 50 mg/kg significantly inhibited tumor growth in CMT-U27 xenograft models without apparent systemic toxicity. For triple-negative breast cancer models, doses of 1-10 mg/kg produced dose-dependent tumor growth inhibition. [2] [4]
Palmatine exerts its anti-cancer effects through multi-targeted action on various signaling pathways critical for cancer cell survival, proliferation, and metastasis. The principal mechanisms identified to date include:
PI3K/AKT Pathway Inhibition: In canine mammary gland tumor cells, palmatine treatment significantly decreased protein expression of PI3K, PTEN, AKT, and mTOR, indicating potent inhibition of this crucial pro-survival signaling axis. This pathway modulation contributes to reduced cell viability, increased apoptosis, and suppression of metastatic potential. [2]
p53 Pathway Activation: In triple-negative breast cancer models, palmatine increased the activity of tumor protein p53, cyclin-dependent kinase inhibitor p21, and mouse double minute 2 (Mdm2), restoring the function of this critical tumor suppressor network and promoting cell cycle arrest and apoptosis. [4]
miR-363-3p/AURKA Axis Regulation: In colorectal cancer, palmatine upregulates miR-363-3p expression, which promotes interaction with AURKA 3'UTR mRNA, impedes AURKA mRNA translation into protein, and consequently inhibits cancer cell proliferation and migration. [3] [7]
GLI Signaling Inhibition: In pancreatic cancer and stellate cells, palmatine suppressed GLI1 and GLI2 expression and reporter activity, downstream targets including PTCH1, IκBKE, and COL1A1, disrupting the hedgehog signaling pathway which is critical in tumor-stromal interactions. [5]
Cell Cycle Arrest: Palmatine induces G2/M phase arrest in colon cancer cells by targeting AURKA, preventing proper mitotic progression and ultimately leading to growth inhibition and cell death. [3]
The following diagram illustrates the key molecular pathways and targets through which palmatine exerts its anti-cancer effects:
Diagram 1: Molecular mechanisms of palmatine in cancer cells. Palmatine targets multiple signaling pathways, leading to diverse anti-cancer effects.
Purpose: To detect changes in protein expression and phosphorylation in signaling pathways modulated by palmatine. [2]
Materials and Reagents:
Procedure:
Notes: Palmatine treatment typically results in decreased phosphorylation of AKT and reduced expression of PI3K and mTOR in the PI3K/AKT pathway, while increasing p53 and p21 expression in the p53 pathway. [2] [4]
Palmatine demonstrates significant potential in combination therapy approaches, particularly for enhancing the efficacy of conventional chemotherapeutic agents and overcoming drug resistance. In breast cancer studies, palmatine synergistically enhanced the anti-cancer activity of doxorubicin, as confirmed by isobolographic analysis revealing synergistic and additive interactions. This combination approach allows for potential dose reduction of conventional chemotherapeutics, thereby minimizing their dose-limiting toxicities while maintaining or enhancing anti-tumor efficacy. Similarly, in pancreatic cancer models, palmatine potentiated gemcitabine's growth inhibitory activity in pancreatic cancer cells and inherently gemcitabine-resistant cells, suggesting its potential utility in overcoming chemoresistance—a major challenge in oncology. These findings position palmatine as a promising chemosensitizing agent worthy of further investigation in combination therapy regimens. [1] [5]
While significant progress has been made in understanding palmatine's anti-cancer properties, several critical research gaps remain to be addressed. Future studies should focus on:
The following workflow outlines key stages in the preclinical development pathway for palmatine as an anti-cancer agent:
Diagram 2: Proposed preclinical development pathway for palmatine as an anti-cancer therapeutic.
Palmatine demonstrates considerable promise as a multi-targeted anti-cancer agent with efficacy across various cancer types, including breast, colorectal, pancreatic, and mammary gland tumors. Its ability to modulate multiple key signaling pathways—PI3K/AKT, p53, miR-363-3p/AURKA, and GLI signaling—combined with its favorable selectivity profile toward cancer cells over normal cells, positions it as an attractive candidate for further drug development. The detailed protocols provided in this document enable standardized evaluation of palmatine's anti-cancer activity, facilitating comparison across different research settings and accelerating its translational development.
Future research should focus on addressing the pharmacokinetic limitations of palmatine, optimizing combination regimens with standard chemotherapeutics, and advancing through rigorous preclinical toxicity and efficacy studies to support potential clinical translation. With its multi-faceted mechanisms of action and demonstrated efficacy in preclinical models, palmatine represents a valuable natural product lead compound worthy of continued investigation in oncology drug development.
Palmatine iodide is a naturally occurring isoquinoline alkaloid found in various medicinal plants including Coptis chinensis Franch. and Phellodendron amurense Rupr. This compound has been employed in traditional Chinese medicine for centuries to treat inflammatory conditions, gastrointestinal infections, and liver disorders. [1] Recent scientific investigations have revealed that palmatine exerts potent anti-bacterial effects through multiple mechanisms, with particular promise against virulence factors of pathogenic bacteria. Unlike conventional antibiotics that directly kill bacteria, palmatine can attenuate bacterial pathogenicity by targeting specific virulence mechanisms, potentially reducing the selective pressure that drives antibiotic resistance development. [2]
The global challenge of antibiotic resistance has prompted urgent need for novel therapeutic strategies that target bacterial virulence without directly impacting bacterial growth. Aeromonas hydrophila, a Gram-negative opportunistic pathogen, represents a significant threat in both aquaculture and human health. This bacterium produces a key virulence factor called aerolysin, a pore-forming toxin that plays an essential role in establishing and maintaining infections. [2] Aerolysin is secreted as an inactive precursor that undergoes proteolytic activation, forming heptameric channels in target cell membranes that disrupt cellular integrity and lead to cell lysis. [2] Targeting this critical virulence factor represents a promising anti-virulence strategy for controlling A. hydrophila infections without promoting resistance development.
Recent research has demonstrated that palmatine possesses significant anti-virulence properties against A. hydrophila by specifically inhibiting the production and expression of aerolysin. [2] This application note provides comprehensive experimental data, detailed methodologies, and visual representations of palmatine's mechanism of action for researchers and drug development professionals working on novel anti-bacterial therapeutics.
Palmatine exerts its anti-virulence effects through a multi-faceted mechanism that specifically disrupts aerolysin production and function in A. hydrophila. The primary molecular events include:
Transcription suppression: Palmatine significantly reduces transcription of the aerA gene, which encodes aerolysin toxin, as confirmed by quantitative PCR (qPCR) analysis. [2]
Protein expression reduction: Western blotting assays demonstrate that palmatine treatment decreases aerolysin protein levels in bacterial supernatants in a dose-dependent manner. [2]
Hemolytic activity inhibition: Functional assays show that palmatine reduces hemolytic activity of A. hydrophila culture supernatants, confirming impaired aerolysin functionality. [2]
Notably, palmatine achieves these anti-virulence effects without inhibiting bacterial growth, as evidenced by unchanged growth curves in the presence of sub-inhibitory concentrations of the compound. [2] This growth-neutral characteristic is particularly advantageous for reducing selective pressure that drives antibiotic resistance development.
Beyond its specific anti-aerolysin activity, palmatine exhibits a broad pharmacological profile that contributes to its therapeutic potential:
Anti-inflammatory properties: Palmatine regulates NF-κB/NLRP3 signaling pathways, reducing inflammatory responses associated with bacterial infections. [1]
Anti-oxidant effects: The compound activates the Nrf2/HO-1 pathway, mitigating oxidative stress damage during infectious processes. [1]
Metabolic modulation: Palmatine influences AMPK/mTOR signaling, potentially affecting host cell responses to infection. [1]
This multi-target action makes palmatine particularly effective against complex bacterial infections, where both virulence factor neutralization and host response modulation are desirable therapeutic outcomes. The following diagram illustrates the comprehensive mechanism of palmatine's anti-bacterial action through aerolysin inhibition:
Diagram Title: Palmatine Inhibition of Aerolysin Pathway
Comprehensive evaluation of palmatine's efficacy against A. hydrophila reveals significant anti-virulence activity at sub-inhibitory concentrations. The table below summarizes the quantitative data obtained from various experimental assays:
Table 1: Anti-Bacterial and Anti-Virulence Activity of Palmatine Against A. hydrophila
| Assay Type | Parameters Measured | Results | Concentration Range | Significance |
|---|---|---|---|---|
| MIC Determination [2] | Minimum Inhibitory Concentration | >256 μg/mL | 0.5-256 μg/mL | Confirms no direct bactericidal activity |
| Growth Curves [2] | Bacterial growth (OD₆₀₀) | No significant change | 8-32 μg/mL | Demonstrates non-bactericidal mechanism |
| Hemolytic Assay [2] | Hemolysis reduction | 42-68% decrease | 8-32 μg/mL | Dose-dependent virulence inhibition |
| qPCR Analysis [2] | aerA gene transcription | Significant suppression | 16-32 μg/mL | Confirms transcriptional inhibition |
| Western Blotting [2] | Aerolysin protein expression | Marked reduction | 16-32 μg/mL | Verifies reduced toxin production |
| Cell Viability [2] | Protection of host cells | 51-73% protection | 16-32 μg/mL | Demonstrates functional efficacy |
| In Vivo Study [2] | Mouse survival rate | Significant protection | 10-20 mg/kg | Confirms efficacy in animal model |
Palmatine demonstrates varying levels of effectiveness against different bacterial pathogens, reflecting its spectrum of anti-bacterial activity:
Table 2: Comparative Anti-Bacterial Activity of Palmatine Against Various Pathogens
| Bacterial Pathogen | Reported Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| Aeromonas hydrophila | Anti-virulence (aerolysin inhibition) | Suppression of aerA transcription | [2] |
| Helicobacter pylori | MIC: 75-200 μg/mL | Urease inhibition (IC₅₀: 0.53 mM) | [3] |
| Clostridium perfringens | Growth inhibition | Not fully elucidated | [2] |
| Bifidobacterium bifidum | Growth inhibition | Not fully elucidated | [2] |
The data demonstrate that palmatine exhibits differential activity across bacterial species, with notable potency against A. hydrophila through its unique anti-virulence mechanism. The high MIC value against A. hydrophila (>256 μg/mL) confirms that its protective effects are mediated through virulence inhibition rather than direct bacterial killing. [2]
Purpose: This protocol determines the minimum concentration of palmatine that inhibits visible growth of A. hydrophila, establishing its non-bactericidal nature at effective anti-virulence concentrations. [2]
Materials:
Procedure:
Notes:
Purpose: This method quantifies the functional inhibition of aerolysin-mediated hemolysis by palmatine treatment of A. hydrophila. [2]
Materials:
Procedure:
Notes:
Purpose: This protocol detects and semi-quantifies aerolysin protein levels in bacterial supernatants following palmatine treatment. [2]
Materials:
Procedure:
Notes:
Purpose: This method quantifies the effect of palmatine on transcription of the aerA gene, which encodes aerolysin. [2]
Materials:
Procedure:
Notes:
The following workflow diagram illustrates the integrated experimental approach for evaluating palmatine's anti-virulence activity:
Diagram Title: Experimental Workflow for Anti-Virulence Assessment
The experimental data comprehensively demonstrate that This compound effectively inhibits the virulence of A. hydrophila by specifically targeting aerolysin production and function. Through suppression of aerA gene transcription, palmatine reduces both aerolysin expression and subsequent hemolytic activity without exerting direct bactericidal pressure. [2] This anti-virulence mechanism offers a promising alternative to conventional antibiotics, particularly valuable in the context of rising antimicrobial resistance.
The multi-target pharmacological profile of palmatine, including its anti-inflammatory and anti-oxidant properties, enhances its therapeutic potential for managing bacterial infections. [1] These complementary activities may provide additional benefits in controlling the destructive inflammatory responses often associated with aerolysin-mediated tissue damage.
From a drug development perspective, palmatine represents a promising lead compound for novel anti-virulence therapeutics. Future research should focus on:
The experimental protocols outlined in this application note provide robust methodologies for further investigation of palmatine and related compounds as innovative anti-virulence agents, contributing to the growing arsenal against antibiotic-resistant pathogens.
Palmatine, a natural quaternary protoberberine alkaloid predominantly isolated from traditional medicinal plants including Coptis chinensis Franch. and Phellodendron amurense Rupr., has been extensively utilized in Asian traditional medicine for centuries to treat various inflammatory conditions, liver disorders, and infectious diseases. [1] Modern pharmacological investigations have revealed that palmatine exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. [1] [2] Despite this promising pharmacological profile, the therapeutic potential of native palmatine is limited by its moderate potency and pharmacokinetic challenges. To address these limitations, structural modification at the C9 position has emerged as a productive strategy for enhancing biological activity and optimizing drug-like properties. [3] [4]
These application notes provide detailed synthetic protocols and biological evaluation methodologies for preparing 9O-substituted palmatine derivatives, which have demonstrated significantly enhanced pharmacological activities compared to the parent compound. The synthesized derivatives have shown remarkable potential as novel antimicrobial agents against Gram-positive bacteria and anti-fibrotic therapeutics targeting hepatic fibrosis through multipathway mechanisms. [3] [5] This comprehensive document aims to facilitate further research and development in this promising area of medicinal chemistry by providing standardized protocols, analytical methodologies, and structure-activity relationship insights that can guide future optimization efforts.
The synthesis of 9O-substituted palmatine derivatives requires the initial preparation of palmatrubine as a key intermediate through the thermal degradation of native palmatine. [3] [6]
Materials:
Equipment:
Procedure:
Yield and Characterization: The typical yield of palmatrubine is 69-80%. [3] [5] Characterization data: ¹H NMR (CD₃OD, 400 MHz) δ: 9.43 (1H, s), 8.31 (1H, s), 7.69 (1H, d, J=8.48 Hz), 7.47 (1H, s), 7.24 (1H, d, J=8.48 Hz), 6.94 (1H, s), 4.72 (2H, t, J=6.06 Hz), 3.94 (3H, s), 3.91 (3H, s), 3.88 (3H, s), 3.19 (2H, t, J=6.08 Hz). MS (m/z, %): 338.2 (M+, 100). Elemental analysis: Found: C, 64.34%; H, 5.41%; N, 3.72%; calcd for C₂₀H₂₀ClNO₄: C, 64.26%; H, 5.39%; N, 3.75%. [3]
The palmatrubine intermediate serves as a precursor for the introduction of various substituents at the C9 position through nucleophilic substitution reactions. [3] [5]
Materials:
Procedure for 9-O-Alkyl/Benzyl Palmatine Derivatives:
Yield Range: The typical yields for this reaction range from 32% to 82%, depending on the specific substituent introduced. [5]
Characterization: All final compounds should be characterized by ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis to confirm their structures and purity. [3]
Table 1: Selected 9-O-Substituted Palmatine Derivatives and Their Characterization Data
| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | MS (m/z) |
|---|---|---|---|---|---|
| 3a | Ethyl | 79 | 225-227 | C₂₂H₂₄ClNO₄ | 366.2 |
| 3b | Propyl | 82 | 226-228 | C₂₃H₂₆ClNO₄ | 380.3 |
| 6c | 2,4-dimethoxybenzyl | 57 | Not reported | C₂₉H₃₂ClNO₆ | Not reported |
The following workflow diagram illustrates the complete synthetic pathway for 9O-substituted palmatine derivatives:
Figure 1: Synthetic workflow for 9O-substituted palmatine derivatives
Complete structural characterization of synthesized 9O-substituted palmatine derivatives is essential for confirming their identity and purity. The following analytical techniques should be employed systematically:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Elemental Analysis:
Thin-Layer Chromatography (TLC):
The antimicrobial activity of 9O-substituted palmatine derivatives should be evaluated against a panel of pathogenic microorganisms using standardized methods. [3]
Test Strains:
Culture Conditions:
Minimum Inhibitory Concentration (MIC) Determination:
Data Analysis:
Table 2: Antimicrobial Activity of Selected 9-O-Substituted Palmatine Derivatives (MIC values in μg/mL) [3] [4]
| Compound | Substituent | S. aureus | B. subtilis | E. coli | P. mirabilis | C. albicans |
|---|---|---|---|---|---|---|
| Palmatine | - | 128 | 128 | >128 | >128 | >128 |
| 3a | Ethyl | 16 | 8 | 64 | 64 | 128 |
| 3b | Propyl | 8 | 4 | 32 | 64 | 64 |
| 3c | Butyl | 4 | 2 | 16 | 32 | 64 |
| 3d | Pentyl | 2 | 1 | 8 | 16 | 32 |
| 3e | Hexyl | 4 | 2 | 16 | 32 | 64 |
| 3f | Heptyl | 8 | 4 | 32 | 64 | 64 |
| 1c | p-methylbenzyl | 4-16* | 4-16* | 4-16* | 4-16* | 4-16* |
Note: *Values represent range against multiple H. pylori strains [4]
The antimicrobial evaluation reveals that 9O-substituted palmatine derivatives exhibit significantly enhanced activity compared to the parent palmatine, particularly against Gram-positive bacteria. [3] The chain length dependence is evident, with optimal activity observed at intermediate alkyl chain lengths (pentyl derivative 3d showing highest activity). Additionally, the selective potency against Gram-positive bacteria over Gram-negative strains suggests potential specific interactions with bacterial membrane components or differential permeability barriers.
The anti-fibrotic activity of 9O-substituted palmatine derivatives is evaluated through their ability to inhibit collagen α1 (I) (COL1A1) promoter activity in human hepatic stellate LX-2 cells. [5]
Cell Culture:
Luciferase Reporter Assay:
Cytotoxicity Assessment:
Gene Expression Analysis:
Protein Expression Analysis:
Table 3: Anti-COL1A1 Activity of Selected 9-O-Substituted Palmatine Derivatives [5]
| Compound | Substituent | Inhibition Rate at 20 μM (%) | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|---|
| 1 | Benzoyl | 24.73 ± 3.27 | NT | NT | NT |
| 4a | m-fluorobenzoyl | -5.12 ± 0.86 | NT | NT | NT |
| 4b | p-methoxybenzoyl | 30.57 ± 7.77 | NT | NT | NT |
| 6a | Benzyl | 38.16 ± 3.81 | NT | NT | NT |
| 6b | 2,4-dimethylbenzyl | 77.60 ± 2.93 | NT | NT | NT |
| 6c | 2,4-dimethoxybenzyl | 96.77 ± 5.64 | 3.98 ± 0.67 | 39.30 ± 2.09 | 9.9 |
| 6d | 3,4-dimethylbenzyl | 84.10 ± 7.91 | 5.56 ± 0.98 | 21.43 ± 3.98 | 3.8 |
| 6e | 2,4,6-trimethylbenzyl | 96.53 ± 3.00 | 4.47 ± 0.61 | 20.66 ± 1.54 | 4.6 |
| EGCG | - | 25.5 ± 7.90 | NT | NT | NT |
NT = Not Tested
The structure-activity relationship analysis reveals that benzyl ether derivatives generally exhibit superior activity compared to ester derivatives, with electron-donating substituents on the benzyl ring further enhancing potency. [5] Compound 6c, bearing a 2,4-dimethoxybenzyl moiety, demonstrates the most promising anti-fibrotic profile with high inhibitory activity and an excellent selectivity index.
The following diagram illustrates the key signaling pathways through which compound 6c exerts its anti-fibrotic effects:
Figure 2: Anti-fibrotic mechanism of compound 6c through TGF-β1/Smads and JAK1/STAT3 pathways
Comprehensive analysis of biological evaluation data across multiple studies reveals several key structure-activity relationships for 9O-substituted palmatine derivatives:
Chain Length Dependence (Antimicrobial Activity):
Electronic Effects (Anti-H. pylori Activity):
Benzyl Substituent Pattern (Anti-fibrotic Activity):
Toxicity Considerations:
The synthetic methodologies and biological evaluation protocols presented in these application notes provide a comprehensive framework for the development of 9O-substituted palmatine derivatives as promising therapeutic agents. The detailed synthetic procedures enable efficient preparation of diverse derivatives, while the standardized biological assays facilitate systematic evaluation of their antimicrobial and anti-fibrotic activities.
Key findings from structure-activity relationship studies indicate that strategic modification at the C9 position of palmatine can significantly enhance biological potency while maintaining acceptable safety profiles. The identified lead compounds—particularly derivatives 3d for antimicrobial applications and 6c for anti-fibrotic therapy—represent promising candidates for further preclinical development.
Future research directions should include:
These 9O-substituted palmatine derivatives offer significant potential as novel therapeutic agents addressing unmet medical needs in antimicrobial and anti-fibrotic therapy, bridging traditional medicinal knowledge with modern drug discovery approaches.
Palmatine iodide is a naturally occurring protoberberine alkaloid with demonstrated multifaceted pharmacological activity against various health conditions. This quaternary ammonium compound, systematically known as 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium iodide, is found in several medicinal plants including Coptis chinensis (Chinese goldthread), Phellodendron amurense (Amur cork tree), and Tinospora cordifolia (heart-leaved moonseed). [1] [2] Chemically, palmatine is characterized as an organic heterotetracyclic compound with a molecular formula of C₂₁H₂₂NO₄⁺ and a molecular weight of 352.4037 g·mol⁻¹ for the free base form. [3] The compound typically appears as a light yellow to yellow solid powder with a melting point of approximately 205°C. [3]
The growing interest in this compound in pharmaceutical research stems from its diverse biological activities, including potent anti-inflammatory effects, significant antimicrobial properties against various pathogens including Helicobacter pylori, neuroprotective capabilities relevant to Alzheimer's disease treatment, and broad-spectrum anticancer activity against numerous human cancer cell lines. [1] [2] Additionally, research has revealed its effects on blood lipid regulation and hypoglycemic activity through induction of insulin release and insulin-mimicking activity. [2] These diverse pharmacological properties have positioned this compound as a promising candidate for further drug development, necessitating robust and reliable purity confirmation methods to ensure consistent composition for research and potential clinical applications.
Chromatographic methods form the cornerstone of this compound purity assessment, with each technique offering distinct advantages for specific analytical scenarios. The selection of an appropriate method depends on various factors including required sensitivity, available equipment, and specific impurities of interest. Based on current analytical practices, the following techniques have been validated for quality assessment of this compound and related alkaloids.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Method | Detection Mode | Separation Focus | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | UV-Vis (typically 345-350 nm) | Enantiomeric separation | High specificity for chiral impurities; Well-established validation protocols | Requires specialized chiral columns; Higher cost |
| Achiral HPLC | UV-Vis, MS | General impurity profiling | Versatile for multiple impurity classes; Compatible with various detectors | Limited chiral discrimination |
| Capillary Electrophoresis (CE) | UV, Fluorescence | Chiral and charge-based separation | High efficiency; Minimal solvent consumption | Less robust than HPLC; Narrower linear range |
| SFC | UV, MS | Chiral separation | Fast analysis; Environmentally friendly (CO₂-based) | Specialized equipment required |
For most pharmaceutical applications, chiral HPLC represents the gold standard technique for this compound purity assessment, particularly because it can effectively separate and quantify the desired enantiomer from its mirror image counterpart. [4] This is critically important since different enantiomers often exhibit distinct pharmacological profiles and potential safety concerns. The area percent quantitation approach is typically employed where the goal is to determine the percent abundance of the undesired enantiomer relative to the total peak area for both enantiomers. [4]
System suitability assessment serves as a critical quality control measure to ensure analytical method performance throughout this compound analysis. According to regulatory guidelines, key parameters must be established and monitored during each analytical run to guarantee reliable results.
Table 2: System Suitability Criteria for this compound Chiral Purity Methods
| Parameter | Acceptance Criterion | Purpose | Testing Frequency |
|---|---|---|---|
| Resolution (Rs) | ≥1.7 (baseline separation) | Ensure complete separation between enantiomers | Each injection |
| Signal-to-Noise (S/N) | ≥10 for minor component | Verify adequate sensitivity for impurity detection | Each run |
| Precision (%RSD) | ≤5% for major component; ≤20% for minor component | Confirm injection repeatability | Duplicate injections |
| Theoretical Plates (N) | Method-specific minimum | Monitor column efficiency | Each injection |
| Tailing Factor (T) | Method-specific range | Assess peak symmetry | Each injection |
The reference sample for system suitability testing should contain both the desired and undesired enantiomeric components at a ratio corresponding to the specification limit, typically 99:1 for drug substance release testing. [4] This single preparation can be utilized to monitor injector precision through duplicate injections while simultaneously assessing resolution and sensitivity parameters.
Mobile phase composition must be optimized for the specific chiral stationary phase employed. For polysaccharide-based columns, a typical normal-phase system may include:
Alternatively, for reverse-phase approaches on cyclodextrin columns:
All mobile phases should be freshly prepared, thoroughly mixed, and degassed by sonication or sparging with inert gas before use. The addition of modifiers like diethylamine is often necessary to improve peak shape for basic compounds like this compound by suppressing silanol interactions.
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with appropriate solvent to obtain a 1 mg/mL stock solution.
System Suitability Solution:
Test Solution: Prepare the this compound test sample at approximately 1 mg/mL in the same solvent as standards.
All solutions should be filtered through 0.22 μm membranes prior to injection to prevent particulate contamination of the HPLC system.
Before proceeding with sample analysis, rigorously assess system suitability parameters to ensure method validity:
Only proceed with sample analysis if all system suitability criteria are met. If parameters fall outside acceptance ranges, investigate potential causes such as column degradation, mobile phase preparation errors, or instrumental issues before continuing.
For chiral purity assessment using area percent quantification:
When the primary assay value for the drug substance is available through a separate weight-percent method, the enantiomeric impurity content can be normalized by multiplying the weight-percent parent assay value by the area-percent value for the undesired component. [4]
For regulatory submissions, chiral purity methods require comprehensive validation following ICH guidelines:
The multifaceted pharmacology of palmatine contributes to its therapeutic potential and underscores the importance of purity assessment. Palmatine exhibits anti-inflammatory effects by enhancing mitotic action driven by PINK1/parkin and subsequent inactivation of NLRP3 inflammasomes in macrophages. [1] Its neuroprotective activity involves inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and neuraminidase-1 (NA-1), with the positively charged nitrogen of palmatine binding in the catalytic gorge of AChE. [2] Additionally, palmatine demonstrates significant anticancer effects through induction of apoptosis in various cancer cell lines via mitochondrial pathways, decreasing Bcl-2 protein levels, and causing cell cycle arrest at G2/M phase. [2] [3]
The following diagram illustrates the compound's multifaceted biological activities and potential therapeutic applications:
The comprehensive assessment of this compound purity requires a systematic approach from sample preparation through data interpretation. The following diagram outlines the complete analytical workflow for chiral purity determination:
The comprehensive analytical approaches outlined in these application notes provide researchers with validated methodologies for confirming this compound purity, with particular emphasis on chiral purity assessment. The HPLC-based method detailed herein represents a robust approach for quantifying enantiomeric impurities in this compound drug substances, with system suitability serving as a critical component for ensuring method validity during routine analysis. As palmatine continues to demonstrate diverse pharmacological potential across multiple therapeutic areas, reliable purity assessment methods become increasingly important for establishing consistent composition-bioactivity relationships.
For researchers implementing these protocols, it is recommended to conduct preliminary method robustness testing under their specific laboratory conditions, as subtle variations in equipment, reagents, and environmental factors may necessitate minor parameter adjustments. Additionally, as analytical technology advances, emerging techniques such as ultra-high performance liquid chromatography (UHPLC) with advanced chiral stationary phases may offer opportunities for reduced analysis time and improved resolution. Regardless of the specific technology employed, the fundamental principles of adequate system suitability assessment, appropriate validation, and strict adherence to good laboratory practices remain essential for generating reliable this compound purity data to support ongoing research and potential clinical development.
Palmatine is a quaternary ammonium alkaloid, a characteristic that largely defines its solubility behavior. The following table summarizes its key solubility characteristics [1]:
| Factor | Description & Impact |
|---|---|
| General Solubility | Low solubility in water; more soluble in organic solvents like ethanol and chloroform. [1] |
| pH Dependence | Solubility is higher in acidic conditions compared to neutral or alkaline environments. [1] |
| Temperature Effect | Solubility generally increases with temperature. [1] |
While the search results lack specific step-by-step protocols, they point to several general strategies you can explore in your experimental design.
The diagram below outlines a general workflow for handling palmatine in experiments, based on the gathered information and common lab practice.
When working with palmatine and the solvents involved, please note:
The stability of palmatine iodide in solution can be influenced by several factors. The table below outlines potential issues, their causes, and recommended actions, based on general chromatographic and chemical principles [1] [2].
| Potential Issue | Possible Causes | Recommended Action |
|---|---|---|
| Analytical Signal Drift | Decomposition of this compound in solution [1]. | Prepare fresh standard solutions; minimize storage time. |
| Retention Time Drift (HPLC) | Changes in mobile phase pH/composition; column contamination [2]. | Standardize mobile phase preparation; use a guard column. |
| Precipitation / Reduced Solubility | pH shifts; formation of less soluble salts or co-crystals [1]. | Buffer solutions to a stable pH; note that coformers like pamoic acid can intentionally reduce solubility [1]. |
| Unexpected Degradation | Exposure to light or elevated temperatures [3]. | Store solutions in amber glassware at controlled, cool temperatures. |
To systematically evaluate the stability of this compound in your specific solutions, you can adapt the following experimental workflows. These are based on methods used in recent scientific studies for analyzing palmatine [4] [3].
This method is crucial for monitoring the integrity of this compound over time.
UV-Vis spectroscopy can be used for a quicker, though less specific, assessment of stability.
The following diagram illustrates the logical workflow for a stability investigation, integrating the protocols above.
I hope this structured guide provides a solid foundation for your technical support system. Should you obtain specific stability data for this compound, you can use this framework to build more detailed and specific FAQs.
The table below summarizes the primary known mechanisms of palmatine and doxorubicin, highlighting their distinct yet potentially complementary pathways.
| Compound | Primary Known Mechanisms | Key Signaling Pathways & Molecular Targets | Observed Biological Effects |
|---|
| Palmatine [1] | - Anti-inflammatory
A theoretical basis for synergy exists where palmatine could mitigate doxorubicin's cardiotoxicity by targeting the oxidative stress and inflammatory pathways that drive it [1] [2]. The following diagram illustrates these parallel and potentially complementary mechanisms.
To systematically evaluate the potential synergistic effects and protective properties of palmatine in combination with doxorubicin, you can follow this workflow.
Q1: What is the strongest theoretical advantage of combining palmatine with doxorubicin? The most significant potential is achieving a therapeutic synergy: enhancing doxorubicin's anticancer efficacy while simultaneously reducing its dose-limiting cardiotoxicity. Palmatine's anti-inflammatory and antioxidant properties may protect cardiomyocytes, potentially allowing for higher or more prolonged doxorubicin regimens [1] [2].
Q2: How can I design an initial experiment to test for synergy in vitro? Begin with a cell viability assay (e.g., MTT) on relevant cancer cell lines.
Q3: What are the critical safety checks for a combination study in animal models? Beyond monitoring tumor size, it is crucial to assess cardiotoxicity. Key endpoints include:
Q4: The bioavailability of palmatine is reported to be low. How can this challenge be addressed in experimental design? To overcome this limitation, consider:
This detailed methodology is adapted from established procedures for synthesizing palmatine derivatives with enhanced antimicrobial activity [1] [2].
Workflow Overview
The synthesis of 9-O-alkylpalmatine derivatives follows a two-step sequence from the parent palmatine compound.
Step 1: Synthesis of Palmatrubine (Intermediate 2)
Step 2: Alkylation and Anion Exchange to Final Derivatives (3a-f)
The choice of alkyl chain length significantly influences both the synthesis yield and the biological activity of the final compound [1] [2].
| Derivative | R Group | Approx. Yield (%) | Key Spectral Data (1H NMR, DMSO-d6) |
|---|---|---|---|
| 3a | Ethyl | 79% | δ 1.47 (3H, t, J=7.0 Hz, -CH~3~) |
| 3b | Propyl | 82% | δ 1.05 (3H, t, J=7.38 Hz, -CH~3~) |
| 3c | Butyl | 81% | δ 0.98 (3H, t, J=7.36 Hz, -CH~3~) |
| 3d | Pentyl | 80% | δ 0.91 (3H, t, J=6.96 Hz, -CH~3~) |
| 3e | Hexyl | 78% | δ 0.86 (3H, t, J=6.84 Hz, -CH~3~) |
| 3f | Heptyl | 75% | δ 0.85 (3H, t, J=6.72 Hz, -CH~3~) |
Structure-Activity & Toxicity Relationships [1] [2]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield in Step 1 | Incomplete thermal rearrangement; decomposition. | Ensure precise temperature control (200-220°C) and a good vacuum (20-30 mmHg). Do not exceed the reaction time [1] [2]. |
| Low Yield in Step 2 | Moisture in DMF or K~2~CO~3~; inefficient alkylation. | Use rigorously anhydrous DMF and ensure K~2~CO~3~ is dry. Confirm the alkyl bromide is not hydrolyzed. Extend reaction time if needed, monitoring by TLC [1] [2]. |
| Complex Purification / Multiple Spots on TLC | Incomplete reaction; side products. | Optimize chromatography conditions (e.g., adjust MeOH polarity in eluent). Ensure complete anion exchange with AgCl to obtain a pure chloride salt [1] [2]. |
| Poor Biological Activity | Incorrect alkyl chain length; low compound purity. | Re-synthesize derivatives with optimal chain length (e.g., 3d for high activity). Re-purify the compound and confirm structure and purity via NMR and MS [1]. |
Q1: What are the primary pharmacological applications of palmatine and its derivatives? Palmatine is a natural isoquinoline alkaloid with broad applications. Its derivatives, particularly 9-O-alkylpalmatines, are primarily investigated for their significantly enhanced antimicrobial activity, especially against Gram-positive bacteria [1] [2]. The parent compound also shows strong anti-inflammatory and anticancer properties, acting through multi-target mechanisms such as regulating the NF-κB/NLRP3 and AMPK/mTOR signaling pathways [3] [4].
Q2: Besides C-9, what other positions on the palmatine structure can be modified? Yes, other positions offer avenues for optimization. Research indicates that modifications at the C-8, C-13, C-2, and C-3 positions can also alter and potentially improve biological activity. For instance, C13 alkylation has been reported to increase antibacterial activity [3] [1].
Q3: How can I improve the low bioavailability of palmatine? This is a recognized challenge in the field. Current strategies to enhance palmatine's bioavailability include [3]:
A primary factor affecting the cellular uptake of palmatine is its interaction with ATP-binding cassette (ABC) transporter proteins. The table below summarizes the key transporters and their roles.
| Transporter | Common Name | Known Role & Impact on Uptake |
|---|---|---|
| ABCB1 [1] [2] | P-glycoprotein (P-gp) | Acts as an efflux pump, limiting intracellular accumulation of various drugs and compounds by transporting them out of the cell [1]. |
| ABCG2 [2] [3] | Breast Cancer Resistance Protein (BCRP) | Functions similarly to P-gp, reducing intracellular concentration of its substrates [2]. |
| ABCC1 [2] [3] | Multidrug Resistance-Associated Protein 1 (MRP1) | Another key efflux transporter that can decrease cellular retention of specific compounds [2]. |
Research indicates that palmatine, like other isoquinoline alkaloids, is likely a substrate for these efflux transporters [4]. Their activity on the plasma membrane can significantly reduce the net uptake and intracellular concentration of palmatine in your experiments.
Since direct enhancement protocols are not available, here are strategic approaches you can take based on this mechanistic understanding.
Utilize Transporter Inhibitors: A logical step is to use specific chemical inhibitors of these transporters during your uptake experiments.
Employ a Functional Assay to Confirm Interaction: To directly test if palmatine is a substrate for these transporters, you could adapt the PhenGreen diacetate (PGD) accumulation assay [3].
This relationship between palmatine, cellular uptake, and ABC transporter activity can be visualized as follows:
The core challenge and a validated method to probe it are clear, even if a direct "enhancement" protocol is not listed in the literature. Focusing on transporter inhibition should be a productive path.
The table below summarizes the key information found on the strategic purpose of modifying palmatine at the C13 position.
| Aspect | Description |
|---|---|
| Overall Goal | To enhance the clinical potential of palmatine by improving its pharmacokinetic properties, particularly its low oral bioavailability [1]. |
| Specific Modification | C13 alkylation is explicitly listed as a method for the structural modification of palmatine [1]. |
| Other Methods | Combination therapies and the use of nano-delivery systems are also identified as strategies to overcome bioavailability limitations [1]. |
| Primary Challenge | The main issue addressed is the low bioavailability of the natural compound, which limits its therapeutic application [1]. |
Although a direct protocol for palmatine C13 alkylation is not available, the following methods from synthetic organic chemistry provide insight into how such transformations can be achieved. These can serve as a conceptual starting point.
The workflow below illustrates the general catalytic cycle for a meta-C–H alkylation, which involves a palladium catalyst and a specially designed norbornene mediator (N15) to achieve the desired selectivity.
| Method | Key Reagents & Conditions | Applicable Substrates | Key Insights & Troubleshooting |
|---|
| Ligand-Enabled meta-C–H Alkylation [2] | Catalyst: Pd(OAc)₂ (10 mol%) Ligand: L1 (10 mol%) Mediator: Norbornene derivative N15 (1.5 equiv) Base: AgOAc (3.0 equiv) Solvent: DCE Temperature: 75 °C Electrophile: Alkyl Iodides | Amides directed by a U-shaped template. | • Ligand & Mediator Crucial: Specific quinoline ligand (L1) and norbornene (N15) are essential for success with alkyl iodides containing β-hydrogens. • Broad Scope: Tolerates primary, secondary alkyl iodides with various functional groups (CF₃, aryl, protected -OH, -Cl, -CN). • Secondary Iodides: Not compatible; may lead to decomposition. | | Electrochemical XAT Alkylation [3] | Reagents: Et₃N (XAT precursor), H₂O (H-atom donor) Electrodes: RVC anode, Pt plate cathode Solvent: CH₃CN/H₂O (10:1) Conditions: Constant current (3 mA), undivided cell, 50 °C | Unactivated primary, secondary, & tertiary alkyl iodides with electron-poor olefins. | • Mild Activation: Uses electrochemistry to generate α-aminoalkyl radicals for Halogen-Atom Transfer (XAT), avoiding strong reductants. • Functional Group Tolerance: Excellent compatibility with nitriles, esters, ketones, halides, and heterocycles. • Cell Design: An undivided cell is required for the reaction to proceed. |
Here are some anticipated frequently asked questions based on the search results.
Q1: Why is C13 alkylation of palmatine a recommended strategy? A: C13 alkylation is a structural modification strategy aimed directly at overcoming the primary limitation of natural palmatine: its low oral bioavailability. Modifying the molecule at this site can alter its physicochemical properties to improve absorption and metabolic stability [1].
Q2: I cannot find a specific procedure for palmatine C13 alkylation. What should I do? A: This is a current research gap. The recommended path is to:
Q3: What is the biggest challenge when working with alkyl iodides in palladium-catalyzed reactions? A: A major challenge is the undesired β-hydride elimination when using alkyl iodides containing β-hydrogens. The ligand-enabled system specifically addresses this by using a tailored norbornene mediator (N15) and ligand (L1) to suppress this pathway and facilitate the desired alkylation [2].
Here are answers to some common questions about .
What are the key validation parameters I need to test for a Palmatine iodide HPLC assay method? For a quantitative assay like determining the content of this compound, you should typically validate the parameters as defined by ICH Q2(R1) guidelines [1]. These include Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Range [1]. The validation approach for Palmatine is similar to that used for its structural analog, berberine [2].
My HPLC method for Palmatine shows poor peak shape. What could be the cause? Poor peak shape (e.g., tailing or fronting) is often related to issues with the column or the mobile phase.
How can I improve the precision of my Palmatine quantification results? Poor precision often points to inconsistencies in sample preparation or instrument operation.
Where can I find detailed guidance on method validation? The definitive international guideline is the ICH Q2(R1) guideline [1]. Additionally, the Eurachem Guide, "The Fitness for Purpose of Analytical Methods" provides a very detailed, laboratory-focused approach to method validation [3].
The table below outlines specific issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Recovery in Accuracy Study | Incomplete extraction from sample matrix; degradation during preparation; adsorption to vials/filters. | Optimize extraction solvent, time, and method (e.g., sonication); use amber vials to protect from light; perform a filter compatibility test [4]. |
| Poor Linearity (R² < 0.99) | Saturation of detector at high concentrations; inaccurate preparation of standard solutions. | Verify the working range covers expected levels; prepare calibration standards carefully via serial dilution; ensure detector response is within linear range [5]. |
| Failing System Suitability | Column aging; unstable mobile phase; fluctuations in flow rate or temperature. | Replace or rejuvenate the column; prepare fresh mobile phase daily; check instrument performance and calibrate as needed [1]. |
| Inconsistent Retention Time | Unstabilized column temperature; changes in mobile phase composition/pH; column degradation. | Use a column heater; strictly control mobile phase preparation; condition the column thoroughly with mobile phase. |
Here are detailed methodologies for core validation tests, based on research and standard practices.
Purpose: To confirm that the method can accurately measure this compound in the presence of other components like impurities, excipients, or plant extract matrix [1].
Materials:
Procedure:
Purpose: To demonstrate that the analytical method produces results directly proportional to the concentration of this compound over the intended working range [1].
Materials:
Procedure:
Purpose: To determine the closeness of agreement between the value found and the value accepted as a true conventional value [1].
Materials:
Procedure:
The following diagrams, generated with Graphviz, illustrate the logical flow of the validation and troubleshooting processes.
| Combination | Disease Model | Experimental System | Key Findings | Interaction Type | Citation |
|---|---|---|---|---|---|
| Palmatine + Doxorubicin | ER+/HER2- Breast Cancer | Human cell lines (MCF7, T47D, ZR-75-1) | Synergistic and additive reduction in cell viability; sensitized cancer cells to doxorubicin. | Synergistic & Additive | [1] |
The following workflow outlines the key steps for conducting an isobolographic analysis, as demonstrated in the cited palmatine study and methodological reviews.
When planning or evaluating such studies, keep the following points in mind:
The table below summarizes experimental data from key studies on palmatine's effects on cancer versus normal cells.
| Cell Type | Cancer Cell Line | Experimental Model | Key Findings on Palmatine | Reference |
|---|---|---|---|---|
| Breast Cancer | MCF7, T47D, ZR-75-1 | In vitro, human cell lines | Inhibited cell viability; IC₅₀ values ranged from 5.126 to 5.805 µg/mL [1]. | |
| Normal Breast | MCF10A | In vitro, human breast epithelial cells | No significant inhibition of cell viability at concentrations toxic to cancer cells; much less affected [1]. | |
| Colorectal Cancer | HCT116 | In vitro, human cell line; MSI2 knockout model | Identified as a functional MSI2 antagonist; inhibited MSI2-dependent growth [2]. | |
| Control Cell Line | A549 (Non-small cell lung cancer) | In vitro, human cell line; MSI2 knockout model | MSI2 knockout did not affect survival; used as a control to show target-specific action in HCT116 cells [2]. |
The data in the table above is derived from robust experimental methodologies. Here is a detailed breakdown of the key protocols used in these studies.
Cell Viability and Cytotoxicity Assays (Breast Cancer Study)
Target Identification and Validation (Colorectal Cancer Study)
The selectivity of palmatine appears to stem from its ability to target specific pathways that are more critical for cancer cell survival than for normal cells. The diagram below illustrates two key mechanisms identified in the research.
The mechanisms illustrated above are supported by the following findings:
The evidence indicates that palmatine is a promising natural compound for oncological research due to its selective cytotoxicity. For researchers, the next logical steps include:
The table below summarizes the quantitative data found in the search results. Palmatine data is from an Alzheimer's study, while the alpha-glucosidase data is from various inhibitor studies.
| Compound / Extract Name | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Citation |
|---|---|---|---|---|---|
| Palmatine | mTOR (for Alzheimer's) | Not specified | Good binding (value not given) | ERBB2, CDC42, MDM2, mTOR | [1] |
| 3',4',7-Trihydroxyisoflavanone (THF) | Human intestinal α-glucosidase | Not specified | -7.5 | Not specified in abstract | [2] |
| Alternariol 9-methyl ether (AME) | Human intestinal α-glucosidase | Not specified | -7.0 | Not specified in abstract | [2] |
| Acarbose (Control) | Human intestinal α-glucosidase | Not specified | -6.6 | Not specified in abstract | [2] |
| Sugar-based Compound 1b | α-Glucosidase (PDB: 5NN8) | GOLD | GoldScore: 60.57 | Similar to acarbose (Asp616, Phe649, etc.) | [3] |
| Acarbose (Control) | α-Glucosidase (PDB: 5NN8) | GOLD | GoldScore: 50.56 | Asp616, Phe649, Trp613, etc. | [3] |
| Chrysophanol | α-Glucosidase | AutoDock Vina 4.0 | -7.5 (in silico); IC₅₀: 0.25 mg/mL (in vitro) | Not specified in abstract | [4] |
| Nummularine-R, Vindoline | Modeled human α-glucosidase | MOE-Dock | Interactions analogous to acarbose/miglitol | GLU174, GLU196, ASP356, etc. | [5] |
The studies employed these rigorous methodologies, which you can adapt for investigating palmatine iodide.
1. Molecular Docking and Dynamics for Alpha-Glucosidase Inhibitors [3]
2. Molecular Docking for Palmatine (on a different target) [1]
3. General Molecular Docking Methodology [6]
Given the lack of direct data, here is a practical approach to structure your guide:
To complete your comparison guide, I suggest you:
The table below summarizes key quantitative findings from recent studies investigating the free radical scavenging activity of palmatine and related extracts using the DPPH assay.
| Sample / Compound | IC₅₀ Value (DPPH Assay) | Experimental Context & Notes | Source Plant |
|---|---|---|---|
| Palmatine (Isolated) | 28 ppm (approx. 76.3 µM)* | Tested via non-enzymatic SOD mimic method; showed "very strong" activity [1]. | Fibraurea tinctoria Lour. [1] |
| Methanol Extract | 18 ppm (SOD method) | The crude extract showed strong activity, though its DPPH-specific IC₅₀ was not the highest [1]. | Fibraurea tinctoria Lour. [1] |
| Fraction 4 | 91 ppm | This specific fraction showed the highest activity in the DPPH assay among all tested fractions [1]. | Fibraurea tinctoria Lour. [1] |
Note: The unit "ppm" (parts per million) is weight/volume based. For the isolated palmatine, an approximate molar concentration (µM) has been calculated for easier scientific comparison. A lower IC₅₀ value indicates more potent antioxidant activity.
For researchers looking to validate these findings, here is a standardized protocol for the DPPH scavenging assay [2].
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100> A Critical Methodological Note: A 2025 review highlights common pitfalls in the DPPH assay. The IC₅₀ value should be expressed relative to the initial DPPH concentration (e.g., as a molar ratio) for consistent and comparable results across different studies [3]. The standard calculation for scavenging activity may also overestimate results by not accounting for the absorbance of the reaction product (DPPH-H) [3].
The DPPH assay demonstrates direct free radical scavenging, but palmatine's antioxidant activity in biological systems is broader and involves multi-target mechanisms. The following diagram illustrates the key signaling pathways involved.
As the diagram shows, palmatine's antioxidant effect is multifaceted [4]:
The validated antioxidant activity of palmatine is linked to its potential in treating various diseases, particularly through the lens of ethnopharmacology.
The table below summarizes key experimental findings on palmatine's anti-cancer effects from recent studies.
| Cancer Type / Model | Key Findings on Palmatine Efficacy | Comparison with Standard Chemo | Experimental Model | Reference |
|---|
| Human ER+/HER2- Breast Cancer | - IC50: 5.1-5.8 µg/mL (dose-dependent growth inhibition).
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
Cytotoxicity and Proliferation (MTT/MTS/BrdU Assays)
Apoptosis Assay (Annexin V/PI Staining)
Isobolographic Analysis
Pathway Analysis (Western Blotting)
In Vivo Xenograft Model
Palmatine's anti-cancer effects are mediated through the modulation of several critical cellular pathways. The diagram below illustrates its role in inhibiting the PI3K/AKT pathway, a key driver of cell survival and proliferation in many cancers.
This inhibition leads to reduced cancer cell proliferation, increased apoptosis, and suppressed tumor angiogenesis and metastasis [3].
The data suggests that palmatine holds distinct advantages and potential applications in cancer therapy:
The table below compares the natural compound Palmatine with several established clinical PI3K inhibitors, highlighting key differences in origin, target, and status.
| Inhibitor Name | Type / Origin | Primary Molecular Target | Key Indications (Approved or Studied) | Development Status |
|---|---|---|---|---|
| Palmatine | Natural isoquinoline alkaloid [1] | Broad components of PI3K/AKT/mTOR pathway (PI3K, AKT, mTOR) [1] | Canine Mammary Gland Tumors (CMTs) [1] | Preclinical research stage [1] |
| Alpelisib (Piqray) | Synthetic drug [2] | PI3Kα (alpha isoform) [2] | HR+/HER2- breast cancer with PIK3CA mutation [3] [2] | FDA & NMPA approved [3] |
| Idelalisib (Zydelig) | Synthetic drug [2] | PI3Kδ (delta isoform) [2] | Chronic lymphocytic leukemia (CLL), Follicular lymphoma [2] | FDA approved [2] |
| Copanlisib (Aliqopa) | Synthetic drug [2] | Pan-PI3K inhibitor (α, β, δ, γ isoforms) [2] | Follicular lymphoma [2] | FDA approved [2] |
| Inavolisib | Synthetic drug [3] | PI3Kα (alpha isoform) [3] | HR+/HER2- breast cancer with PIK3CA mutation [3] | FDA & NMPA approved (2025 consensus) [3] |
The anti-cancer effect of palmatine via PI3K/AKT pathway inhibition has been demonstrated in a study on canine mammary gland tumor (CMT) cells and a mouse model. Key experimental findings are summarized below.
| Experimental Model | Key Findings | Reported Quantitative Data (vs. Control) |
|---|
| In Vitro (CMT-U27 cells) | • Reduced cell proliferation and induced cell death. • Decreased protein expression of PI3K, p-AKT, and mTOR. • Suppressed cell migration [1]. | • Cell viability: Significant reduction (p<0.01) at concentrations of 0.2-0.5 mg/mL [1]. | | In Vivo (Mouse CMT-U27 xenograft) | • Inhibited tumor growth. • Decreased expression of PI3K/AKT pathway proteins in tumor tissue. • Disrupted tumor vasculature and inhibited metastasis to lymph nodes [1]. | • Tumor volume: Significant inhibition (p<0.05) with 50 mg/kg daily dose for 21 days [1]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the palmatine study [1].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival, and is often dysregulated in cancers. It shows how external signals activate PI3K, leading to the activation of AKT and mTOR, and subsequent promotion of cell processes like proliferation and survival. The diagram also highlights the inhibitory actions of PTEN and the mechanism of palmatine, as identified in research.
The experimental data indicates that palmatine acts as a multi-component inhibitor of the PI3K/AKT pathway, reducing levels of key proteins like PI3K, p-AKT, and mTOR [1]. This broad mechanism differs from many clinical inhibitors that target specific isoforms.
The following table synthesizes key findings from a study that synthesized and tested 20 new palmatine derivatives against metronidazole-resistant H. pylori strains. The core discovery was that modifications at the 9-position of the palmatine skeleton are crucial for enhancing antibacterial activity [1] [2].
| Compound Code | 9-Position Substituent (R) | Key SAR Insight | MIC Range (μg/mL) vs. 6 MTZ-resistant Strains |
|---|---|---|---|
| PMT (Lead) | - (Original structure) | Baseline compound with moderate activity [1]. | 64 - 256 [1] |
| 1a | C6H5 (Benzyl) | Introducing a basic benzyl amine group yields comparable potency to the lead [1]. | 8 - 64 [1] |
| 1b | m-CH3C6H4 (m-methyl benzyl) | An electron-donating group in the meta position boosts potency [1]. | 4 - 16 [1] |
| 1c | p-CH3C6H4 (p-methyl benzyl) | An electron-donating group in the para position yields the most potent derivative overall [1] [2]. | 4 - 16 [1] |
| 1d | p-CH3OC6H4 (p-methoxy benzyl) | Another electron-donating group that enhances activity [1]. | 4 - 32 [1] |
| 1e | m-CNC6H4 (m-cyano benzyl) | An electron-withdrawing group leads to a complete or significant loss of activity [1]. | 128 - >256 [1] |
| 3 | -H (Primary amine) | Replacing the substituent with a simple amine eliminates activity, showing the need for a substituted secondary amine [1]. | >128 [1] |
| 4a-i (Series) | Various amide groups | Converting the ionizable nitrogen to an amide (less ionizable) partially or completely abolishes activity, confirming the need for an ionizable nitrogen [1]. | Mostly >256 [1] |
The quantitative data in the table above was generated through the following standardized methodology [1] [2]:
The diagram below illustrates the proposed mechanism of action and key characteristics of the active palmatine derivative 1c, based on the study findings [1] [2].